Ethene;oxirane
Description
Historical Context of Ethene;Oxirane Academic Inquiry
The journey of this compound began in 1859 when French chemist Charles-Adolphe Wurtz first synthesized it by reacting 2-chloroethanol (B45725) with potassium hydroxide (B78521). wikipedia.orgugr.es Wurtz also noted its reactivity with acids and metal salts. wikipedia.org For a considerable period, this remained the primary method for its preparation. wikipedia.org A significant breakthrough occurred in 1931 when another French chemist, Theodore Lefort, developed a method for the direct oxidation of ethylene (B1197577) using a silver catalyst. wikipedia.orgugr.eschemeurope.com This discovery was a pivotal moment, and since 1940, nearly all industrial production of ethylene oxide has relied on this direct oxidation process. wikipedia.orgchemeurope.comnewworldencyclopedia.org The industrial importance of this compound surged during World War I, where it served as a precursor for both ethylene glycol (a coolant) and the chemical weapon mustard gas. wikipedia.orgchemeurope.comnewworldencyclopedia.org In 1938, American chemist Lloyd Hall patented the use of ethylene oxide for sterilizing spices, highlighting its early application as a sterilant. wikipedia.orgchemeurope.com
Significance of this compound as a Chemical Intermediate in Advanced Synthesis and Polymer Science
This compound is a cornerstone of the chemical industry, primarily serving as an intermediate in the production of a multitude of other chemicals. wikipedia.orgchemeurope.comnewworldencyclopedia.org Its high reactivity, stemming from its strained three-membered ring, allows it to readily participate in ring-opening reactions, making it a versatile building block in organic synthesis. wikipedia.orgwikipedia.org
The most significant application of this compound is in the production of ethylene glycol. wikipedia.orgugr.es This reaction is typically carried out by reacting this compound with water. newworldencyclopedia.org Ethylene glycol is widely used as an automotive antifreeze and as a raw material for the production of polyester (B1180765) fibers and polyethylene (B3416737) terephthalate (B1205515) (PET) resins for packaging. ugr.esnewworldencyclopedia.org
Beyond ethylene glycol, this compound is a precursor to a wide array of other important chemicals. wikipedia.org Its reaction with alcohols yields ethylene glycol ethers, and its reaction with ammonia (B1221849) can produce ethanolamine, diethanolamine (B148213), and triethanolamine. newworldencyclopedia.org Through a process called ethoxylation, this compound is used to manufacture surfactants and detergents. wikipedia.orgbritannica.com It is also a key component in the production of various other organic chemicals, including thickeners, solvents, and plastics. wikipedia.org
In the realm of polymer science, the polymerization of this compound leads to the formation of poly(ethylene oxide) (PEO), also known as polyethylene glycol (PEG). acs.orgresearchgate.net PEOs are water-soluble polymers with a vast range of applications due to their properties. researchgate.net Depending on their molecular weight, they are used in pharmaceuticals, cosmetics, and as plasticizers. newworldencyclopedia.orgresearchgate.net The polymerization can be initiated by various methods, including anionic and coordination polymerization, to produce polymers with different molecular weights and architectures. acs.orgresearchgate.net
The versatility of this compound extends to specialized applications as well. It is used in the development of batteries for electric vehicles and supports the agriculture and oil and gas industries. americanchemistry.com Furthermore, it is critical for the sterilization of medical equipment that cannot be heat-sterilized, with an estimated 20 billion medical devices sterilized with ethylene oxide each year. americanchemistry.comepa.gov
Evolution of Research Paradigms in this compound Chemistry and its Derivatives
Research into this compound has evolved significantly since its discovery, driven by the need for more efficient production methods, safer handling, and novel applications.
Early research focused on understanding its fundamental properties and developing viable synthesis routes. The shift from the chlorohydrin process to the direct catalytic oxidation of ethylene was a major paradigm shift, making production more economical and scalable. wikipedia.orgugr.eschemeurope.com Subsequent research has focused on optimizing this catalytic process. A retrospective review of the development of ethylene oxide catalysts highlights major inventions, including silver-only, chlorine-moderated, alkali-promoted, and rhenium-promoted catalyst systems. acs.orgacs.org The goal of this research is to improve the selectivity and yield of the reaction, minimizing the formation of byproducts like carbon dioxide. mdpi.com
A significant area of modern research is the development of alternative and more sustainable production methods. For instance, research into the continuous liquid-phase epoxidation of ethylene with hydrogen peroxide on a titanium-silicate catalyst presents a potential alternative to the established gas-phase process. acs.org Electrochemical oxidation of olefins to epoxides is another area of active investigation, aiming to develop more environmentally friendly and efficient processes. chinesechemsoc.org
In polymer chemistry, research has moved beyond simple linear PEOs to the synthesis of more complex polymer architectures, such as branched, star-shaped, and comb-like copolymers. researchgate.net These advanced polymers offer tailored properties for specific applications in fields like biomedical engineering, including drug delivery systems and tissue engineering. ontosight.ai
Furthermore, the "directed evolution" of enzymes, such as epoxide hydrolases, is a cutting-edge research area. uzh.chresearchgate.net This involves genetically engineering enzymes to have improved properties, such as enhanced enantioselectivity, for the synthesis of chiral epoxides, which are valuable intermediates in the pharmaceutical industry. uzh.chmdpi.com
Finally, due to the hazardous nature of this compound, there is ongoing research into its environmental and health impacts. nih.gov This includes the development of advanced monitoring techniques to characterize emissions and atmospheric levels, which informs regulations and promotes safer handling and use of this vital chemical. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₂H₄O |
| Molar Mass | 44.052 g·mol⁻¹ |
| Appearance | Colorless gas |
| Odor | Faintly sweet, ether-like |
| Density | 0.8821 g·cm⁻³ |
| Melting Point | -112.46 °C |
| Boiling Point | 10.4 °C |
| Solubility in Water | Miscible |
Data sourced from multiple references. wikipedia.orgchemeurope.com
Table of Compound Names
| Common Name | Systematic IUPAC Name | Other Names |
| This compound | Oxirane | Ethylene oxide, Epoxyethane, Dimethylene oxide |
| 2-Chloroethanol | 2-Chloroethan-1-ol | |
| Potassium hydroxide | Potassium hydroxide | |
| Ethylene | Ethene | |
| Ethylene glycol | Ethane-1,2-diol | |
| Mustard gas | Bis(2-chloroethyl) sulfide | |
| Ethanolamine | 2-Aminoethan-1-ol | |
| Diethanolamine | 2,2'-Iminodi(ethan-1-ol) | |
| Triethanolamine | 2,2',2''-Nitrilotri(ethan-1-ol) | |
| Poly(ethylene oxide) | Poly(oxyethylene) | Polyethylene glycol (PEG) |
| Carbon dioxide | Carbon dioxide | |
| Hydrogen peroxide | Dihydrogen dioxide | |
| Titanium silicate | ||
| Epoxide hydrolase | ||
| Chiral epoxides | ||
| Acetaldehyde (B116499) | Ethanal | |
| Propylene (B89431) oxide | Methyloxirane | |
| Epichlorohydrin | (Chloromethyl)oxirane | |
| Styrene (B11656) oxide | Phenyloxirane | |
| para-Chlorostyrene oxide | 1-Chloro-4-(2-oxiranyl)benzene | |
| (R)-phenyl-1,2-ethanediol | (R)-1-Phenylethane-1,2-diol | |
| (R)-para-chlorophenyl-1,2-ethanediol | (R)-1-(4-Chlorophenyl)ethane-1,2-diol | |
| Cyanogen | Ethanedinitrile |
Properties
CAS No. |
43094-71-9 |
|---|---|
Molecular Formula |
C4H8O |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
ethene;oxirane |
InChI |
InChI=1S/C2H4O.C2H4/c1-2-3-1;1-2/h1-2H2;1-2H2 |
InChI Key |
CDCIMUZJPLJFTE-UHFFFAOYSA-N |
Canonical SMILES |
C=C.C1CO1 |
Related CAS |
128163-27-9 126140-91-8 43094-71-9 718637-95-7 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Ethene;oxirane Formation
Direct Catalytic Oxidation of Ethene to Ethene;Oxirane
The primary industrial method for producing this compound, also known as ethylene (B1197577) oxide, is the direct catalytic oxidation of ethene. sc.eduupm.es This process, first developed by Theodore Lefort in 1931, involves reacting ethene with oxygen over a silver-based catalyst. lu.sewikipedia.org The reaction is highly exothermic and typically occurs at temperatures between 220-300°C and pressures of 10-30 bar. lu.se While this method is dominant, it is accompanied by competing reactions, primarily the complete combustion of ethene to carbon dioxide and water. lu.seresearchgate.net Consequently, a significant focus of research is to maximize the selectivity towards this compound, as even a small improvement in selectivity can have substantial economic benefits. rsc.org
Epoxidation: C₂H₄ + ½O₂ → C₂H₄O
Complete Oxidation: C₂H₄ + 3O₂ → 2CO₂ + 2H₂O
Additionally, consecutive oxidation of the desired product, this compound, can also occur:
C₂H₄O + 2½O₂ → 2CO₂ + 2H₂O
The choice of oxidizing agent, either air or high-purity oxygen, defines two main process categories: the air-based process and the oxygen-based process. upm.es
Heterogeneous Silver-Based Catalysis Systems
Silver is unique in its ability to catalyze the selective epoxidation of ethene. cdnsciencepub.comresearchgate.net This distinct catalytic behavior is attributed to silver's moderate oxygen-binding affinity, which allows for the effective dissociation of O₂ without leading to excessive overoxidation. mdpi.com The most common catalytic system consists of silver nanoparticles dispersed on a low-surface-area α-alumina (α-Al₂O₃) support. sc.edumdpi.com
The selection of the support material is crucial for the catalyst's performance. α-Alumina with a low surface area (around 1–8 m²/g) is the preferred support because it minimizes the presence of hydroxyl groups that can catalyze the undesirable isomerization of this compound to acetaldehyde (B116499), which is then rapidly oxidized to carbon dioxide and water. mdpi.comrsc.org High-surface-area α-alumina (around 30 m²/g) has been shown to enhance the stability of silver particles against sintering, which is the process of particle growth that deactivates the catalyst. mdpi.com
The silver loading on the support typically ranges from 12-30 wt%. sc.edu The preparation method of the catalyst also plays a significant role in its final properties. The incipient-wetness impregnation method, using a silver precursor like silver oxalate (B1200264) and ethylenediamine, is a common technique for depositing silver onto the α-alumina support. acs.orgacs.org Research has also explored various silver precursors, such as silver nitrate (B79036) and silver-ammonia complexes, to optimize catalyst activity and selectivity. rsc.orgresearchgate.net
| Catalyst System | Support Material | Key Findings | Reference |
|---|---|---|---|
| Ag/α-Al₂O₃ | Low surface area α-alumina (1-8 m²/g) | Minimizes hydroxyl groups, reducing isomerization of this compound to acetaldehyde and subsequent combustion. | mdpi.com |
| Ag/α-Al₂O₃ | High surface area α-alumina (~30 m²/g) | Enhances stability against silver particle sintering. | mdpi.com |
| Ag/α-Al₂O₃ | α-Alumina | Silver loading of 12-30 wt% is typical for state-of-the-art catalysts. | sc.edu |
| Ag/α-Al₂O₃ | α-Alumina | Catalyst prepared from a silver-ethylenediamine complex precursor showed higher activity compared to those from silver nitrate or silver-ammonia complex precursors. | rsc.org |
To enhance the selectivity of the silver catalyst, which is around 40-60% for unpromoted silver, various promoters are added. researchgate.netrsc.org These promoters can significantly increase the selectivity to this compound, reaching up to 80-90% in industrial applications. rsc.orgd-nb.info
Common promoters include:
Alkali Metals: Cesium (Cs) is a widely used promoter that is believed to work by blocking sites on the silver surface where strong, unselective oxygen bonds are formed. d-nb.inforesearchgate.net This leads to a more selective catalytic surface.
Halogens: Chlorine (Cl), often introduced in the form of chlorinated hydrocarbons like 1,2-dichloroethane (B1671644) (DCE), is a crucial promoter. d-nb.info Chlorine modifies the electronic properties of the silver surface, making it more electron-deficient (electrophilic), which favors the selective epoxidation pathway. rsc.orgd-nb.info
Rhenium (Re): Often used in conjunction with cesium, rhenium has been found to greatly increase selectivity. sc.eduosti.gov The synergistic effect of Cs and Re promoters is a key area of research, with studies suggesting they work together to stabilize intermediates and facilitate the desorption of this compound. mdpi.com
Other Promoters: Other elements like selenium have also been investigated. The addition of a small amount of selenium to a silver catalyst has been shown to increase both selectivity and reactivity. ijcce.ac.ir
| Promoter | Typical Form | Effect on Catalyst Performance | Reference |
|---|---|---|---|
| Cesium (Cs) | - | Increases selectivity by blocking unselective sites. | d-nb.info |
| Chlorine (Cl) | 1,2-dichloroethane (DCE) | Enhances the electrophilicity of the silver surface, favoring selective oxidation. | d-nb.info |
| Rhenium (Re) | - | Used with Cs to synergistically improve selectivity. | mdpi.comosti.gov |
| Selenium (Se) | - | Increases both selectivity and reactivity at optimal concentrations. | ijcce.ac.ir |
The kinetics of ethene epoxidation are complex, with ongoing debate regarding the precise reaction mechanisms. lu.se It is generally accepted that the reaction follows a Langmuir-Hinshelwood mechanism, where both ethene and oxygen adsorb onto the catalyst surface before reacting. mdpi.com However, some studies also suggest the involvement of an Eley-Rideal mechanism, where gas-phase ethene reacts with adsorbed oxygen. acs.orgacs.org
Several factors influence the reaction rate and selectivity:
Reactant Concentrations: The reaction order with respect to oxygen and ethene can change depending on the presence and concentration of promoters like chlorine. nih.gov For instance, on a chloride-promoted catalyst, an increase in the oxygen reaction order and a decrease in the ethene reaction order have been observed. nih.gov
Product Inhibition: Carbon dioxide has been found to inhibit both the selective and unselective reactions, though it inhibits the formation of CO₂ more strongly than the formation of this compound, thus promoting selectivity. nih.gov this compound itself shows minimal product inhibition under typical reaction conditions. nih.gov
Chlorine Coverage: The concentration of chlorine on the silver surface is a critical parameter. Chlorine and oxygen compete for the same active sites on the silver surface. d-nb.info The effectiveness of chlorination is a key factor in controlling the kinetics and maximizing selectivity. nih.gov
The nature of the oxygen species on the silver surface is a determining factor for selectivity. mdpi.com Two main types of oxygen species have been identified:
Electrophilic Oxygen (Oelec): This is a weakly bound oxygen species that is considered to be responsible for the selective epoxidation of ethene to this compound. rsc.orgrsc.org This species is often described as an O⁻ anion adsorbed on the surface. rsc.org Recent studies using in situ spectroscopy have identified this as oxygen derived from adsorbed dioxygen, existing as top and subsurface oxygen. nih.gov
Nucleophilic Oxygen (Onuc): This is a more strongly bound oxygen species, similar in structure to surface silver oxide (Ag₂O), and is associated with the total combustion of ethene to CO₂ and H₂O. rsc.orgrsc.org This species is also referred to as lattice oxygen from surface oxide reconstructions. nih.gov
The presence of subsurface oxygen , which is oxygen that has diffused into the layers just below the silver surface, is also a topic of significant research and some controversy. aip.org Some studies suggest that subsurface oxygen acts as a promoter, improving selectivity by weakening the bonds of the on-surface oxygen, thereby facilitating the formation of this compound. aip.org Other studies propose that subsurface oxygen can stabilize the on-surface oxygen, potentially leading to different reaction pathways. aip.org The formation of surface peroxide species (O₂²⁻), which is linked to the presence of subsurface oxygen, has been shown to correlate with higher selectivities to this compound. nih.gov
Controlling the selectivity towards this compound and minimizing the formation of by-products, primarily carbon dioxide and water, is the central challenge in this process. lu.sersc.org The unselective pathway to CO₂ and H₂O is a highly exothermic reaction that competes with the desired epoxidation. lu.se
A key mechanistic proposal suggests that both the selective and unselective pathways proceed through a common intermediate, a surface oxametallacycle (OMC) . aip.orgnih.gov This intermediate is formed from the reaction of adsorbed ethene and an oxygen atom on the silver surface. aip.org The fate of this OMC intermediate—whether it rearranges to form this compound or decomposes to form acetaldehyde (which is then rapidly oxidized to CO₂)—determines the selectivity of the reaction. aip.orgnih.gov
Research into selectivity control focuses on several key areas:
Catalyst Formulation: As discussed, the choice of support, silver particle size, and the addition of promoters are primary methods for controlling selectivity. rsc.orgmdpi.com
Reaction Conditions: Careful control of temperature and reactant partial pressures is essential. Industrial processes often operate at relatively low ethene conversions (7-15%) because selectivity generally decreases as conversion increases, due to the subsequent combustion of this compound. researchgate.net
Understanding Reaction Intermediates: Advanced techniques like density functional theory (DFT) calculations and in situ spectroscopy are used to study the structures of transition states and reaction intermediates, like the OMC, to better understand how to steer the reaction towards the desired product. nih.govnih.gov
Alternative Epoxidation Strategies for Oxirane Ring Formation
The reaction of an alkene with a peroxy acid, also known as the Prilezhaev reaction, is a common method for the synthesis of epoxides (oxiranes). doubtnut.comwikipedia.org This reaction involves the transfer of an oxygen atom from the peroxy acid to the alkene's carbon-carbon double bond, resulting in the formation of an epoxide and a carboxylic acid as a byproduct. wikipedia.orgleah4sci.com A widely utilized reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) due to its stability and solubility in various organic solvents. wikipedia.orgmasterorganicchemistry.com
The mechanism of this epoxidation is a concerted process, meaning all bonding changes occur in a single step. ucalgary.calibretexts.org This is often referred to as the "butterfly mechanism," where the peroxy acid is in a conformation that allows for a cyclic transition state. wikipedia.orgacs.org The alkene's pi bond acts as the nucleophile, attacking the electrophilic oxygen of the peroxy acid. leah4sci.comjove.com Simultaneously, the weak oxygen-oxygen bond of the peroxy acid breaks. leah4sci.com This process exhibits syn stereochemistry, meaning the two new carbon-oxygen bonds are formed on the same side of the original double bond, preserving the stereochemistry of the starting alkene. ucalgary.calibretexts.org For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will produce a trans-epoxide. libretexts.org
The rate of the reaction is influenced by the electronic properties of the alkene. Electron-donating groups on the alkene increase its nucleophilicity, leading to a faster reaction rate. ucalgary.caacs.org The reaction is typically performed in inert solvents at temperatures ranging from -10 to 60 °C, with yields often between 60-80%. wikipedia.org
Table 1: Relative Reactivity of Alkenes in Peroxy Acid Epoxidation
| Alkene | Relative Rate |
|---|---|
| H₂C=CH₂ | 1 |
| CH₃CH=CH₂ | 24 |
| CH₃CH=CHCH₃ | 500 |
| (CH₃)₂C=CHCH₃ | 6500 |
This table illustrates the increase in reaction rate with increased alkyl substitution on the alkene, reflecting the enhanced nucleophilicity of the double bond. ucalgary.ca
An alternative route to oxirane formation from ethene involves a two-step process: the formation of a halohydrin followed by intramolecular cyclization. libretexts.orgmasterorganicchemistry.com This method was historically significant for the industrial production of ethylene oxide before the advent of direct oxidation methods. nih.gov
In the first step, ethene reacts with a halogen (like chlorine or bromine) in the presence of water to form a halohydrin, specifically 2-chloroethanol (B45725) or 2-bromoethanol (B42945). osti.gov This reaction proceeds via an electrophilic addition mechanism.
The second step involves treating the halohydrin with a base. ntu.edu.sg The base deprotonates the hydroxyl group, forming an alkoxide ion. ntu.edu.sg This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the halogen in an intramolecular SN2 reaction. ntu.edu.sgjove.com This backside attack displaces the halide ion, resulting in the formation of the oxirane ring. masterorganicchemistry.comjove.com For this cyclization to occur efficiently, the hydroxyl group and the halogen must be in an anti-periplanar conformation. ntu.edu.sg
Table 2: Key Steps in Halohydrin Route to Oxirane
| Step | Reactants | Product | Mechanism |
|---|---|---|---|
| 1. Halohydrin Formation | Ethene, Halogen (e.g., Cl₂), Water | 2-Haloethanol (e.g., 2-Chloroethanol) | Electrophilic Addition |
| 2. Cyclization | 2-Haloethanol, Base | Oxirane (Ethylene Oxide) | Intramolecular SN2 |
This table outlines the two main stages for producing oxirane from ethene via the halohydrin intermediate.
More recent research has focused on the direct conversion of ethane (B1197151) to ethylene oxide in a single step, which presents a potentially more economical and environmentally friendly alternative to processes starting from ethene. ache-pub.org.rs These methods aim to bypass the energy-intensive production of ethene from ethane. osti.gov
One approach involves the use of plasma-catalysis in a dielectric barrier discharge (DBD) reactor at ambient temperature and pressure. ache-pub.org.rsfigshare.com In this process, ethane and an oxidizing agent like oxygen are passed through a plasma field. The high-energy electrons generated in the plasma activate the ethane and oxygen molecules, leading to the formation of various reactive species. ache-pub.org.rs
Studies have investigated the effects of various parameters such as applied voltage, input frequency, and the molar ratio of oxygen to ethane to optimize the selectivity and yield of ethylene oxide. ache-pub.org.rs For instance, one study found optimal conditions to be an applied voltage of 7 kV, an input frequency of 550 Hz, and an O₂/C₂H₆ feed molar ratio of 1:1, achieving an ethylene oxide selectivity of 42.6% and a yield of 19.4%. ache-pub.org.rs
Catalysts can also be employed in these direct conversion processes. Research has shown that a Ni-Ag-O catalyst can directly synthesize ethylene oxide from the oxidation of ethane. oup.com In this system, the NiOₓ component is thought to aid in the activation of ethane, while the silver component promotes the formation of ethylene oxide. oup.com Another study found that a catalyst containing 0.1 wt% copper and 0.1 wt% silver exhibited good performance and stability, with copper helping to prevent coke formation and improve metal dispersion. figshare.com
Table 3: Research Findings on Direct Ethane to Ethylene Oxide Conversion
| Method | Catalyst | Key Findings | Reference |
|---|---|---|---|
| Dielectric Barrier Discharge | None | Highest EO selectivity (42.6%) and yield (19.4%) at 7 kV, 550 Hz, and 1:1 O₂/C₂H₆ ratio. | ache-pub.org.rs |
| Oxidation | Ni-Ag-O | Ethane conversion of 10% and ethylene oxide yield of 1.2% at 310 °C. | oup.com |
| Plasma-Catalysis (DBD) | 0.1 wt% Cu and 0.1 wt% Ag | Enhanced performance and stability due to high electrical conductivity and prevention of coke formation. | figshare.com |
This table summarizes key findings from different studies on the direct conversion of ethane to ethylene oxide.
Ethene;oxirane Ring Opening Reactions and Mechanistic Pathways
Nucleophilic Ring-Opening Pathways
The susceptibility of the oxirane ring to nucleophilic attack is the cornerstone of its synthetic utility. In acidic media, the reaction is initiated by the protonation of the epoxide oxygen, which creates a more electrophilic carbon center and a better leaving group. ugr.eslibretexts.orglibretexts.org This is often described as a borderline SN2 mechanism, where the nucleophile attacks the more substituted carbon due to the buildup of positive charge. libretexts.orglibretexts.org Conversely, under basic or neutral conditions, the reaction follows a more traditional SN2 pathway, where the nucleophile attacks the less sterically hindered carbon atom. ugr.esbyjus.comlibretexts.org
The hydrolysis of ethene;oxirane to produce ethylene (B1197577) glycol is a commercially significant process. ugr.es This reaction can be catalyzed by either acids or bases, or it can proceed, albeit more slowly, under neutral conditions. viu.caiomosaic.com
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the epoxide oxygen is first protonated. This makes the ring more susceptible to nucleophilic attack by water. testbook.combyjus.comlibretexts.org The attack occurs at a carbon atom, leading to the formation of a protonated diol, which then deprotonates to yield ethylene glycol and regenerate the acid catalyst. testbook.combyjus.com The reaction kinetics are influenced by the acid concentration, with a higher acid concentration leading to a faster reaction rate. researchgate.net Studies have shown that the acid-catalyzed hydrolysis can be described as a borderline SN2 mechanism. unicamp.br
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile and directly attacks one of the carbon atoms of the oxirane ring in an SN2 reaction. byjus.comlibretexts.org This results in the formation of an alkoxide intermediate, which is then protonated by water to form ethylene glycol. libretexts.org The rate of base-catalyzed hydrolysis is significantly faster than in a neutral medium but slower than in an acidic medium. iomosaic.com
Neutral Hydrolysis: In the absence of an acid or base catalyst, the hydrolysis of this compound still occurs, though at a slower rate. iomosaic.com The reaction proceeds through the nucleophilic attack of a water molecule on the epoxide. researchgate.net The reaction can be accelerated by increasing the temperature. iomosaic.com
The kinetics of this compound hydrolysis are complex, as the initial product, ethylene glycol, can further react with this compound to form diethylene glycol, triethylene glycol, and higher polyethylene (B3416737) glycols in a series of consecutive-parallel reactions. kau.edu.sawikipedia.org
Table 1: Kinetic Data for this compound Hydrolysis
| Condition | Mechanism | Rate Determining Step | Key Factors Influencing Rate |
|---|---|---|---|
| Acidic | Borderline SN2 | Nucleophilic attack of water on protonated epoxide | Acid concentration, Temperature |
| Basic | SN2 | Nucleophilic attack of hydroxide ion on epoxide | Base concentration, Temperature |
This table is a simplified representation of the hydrolysis kinetics.
The reaction of this compound with alcohols, known as alcoholysis, yields valuable products called ethylene glycol ethers. wikipedia.orgiarc.fr This reaction is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. wikipedia.org The reaction can be catalyzed by both acids and bases. google.comumich.edu
Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis, involving the protonation of the epoxide followed by nucleophilic attack by the alcohol. byjus.com In basic media, an alkoxide ion, generated from the alcohol, acts as the nucleophile in an SN2 reaction. google.com The reaction conditions, such as temperature, pressure, and the molar ratio of alcohol to this compound, can be adjusted to control the product distribution and favor the formation of monoethylene, diethylene, or higher glycol ethers. iarc.frgoogle.com
The reaction of this compound with ammonia (B1221849), known as aminolysis, is the primary industrial route for the production of ethanolamines (monoethanolamine, diethanolamine (B148213), and triethanolamine). wikipedia.orgmagtech.com.cn This reaction is a classic example of nucleophilic ring-opening, where ammonia acts as the nucleophile. wikipedia.org The initial reaction produces monoethanolamine, which can then further react with this compound to yield diethanolamine and subsequently triethanolamine. wikipedia.orgcdnsciencepub.com
The reaction is typically carried out in an aqueous solution, and the presence of water can influence the reaction kinetics. wikipedia.orgcdnsciencepub.com The relative rates of the successive reactions determine the final product distribution. cdnsciencepub.com The aminolysis of this compound can also be carried out with primary and secondary amines to produce substituted ethanolamines. wikipedia.org The reaction mechanism is generally considered to be SN2, with the amine attacking one of the epoxide carbons. researchgate.net
This compound readily reacts with hydrogen halides (HX) to form halohydrins. wikipedia.orgwikipedia.org This reaction involves the nucleophilic attack of a halide ion on the epoxide ring. cdnsciencepub.com The reaction can proceed under both neutral and acidic conditions. cdnsciencepub.com In an acidic solution, the epoxide is first protonated, which facilitates the ring-opening by the halide ion. cdnsciencepub.com
The reaction with hydrobromic and hydroiodic acids is generally easier than with hydrochloric acid. wikipedia.org A competing reaction is the acid-catalyzed hydrolysis of this compound, which can lead to the formation of ethylene glycol as a byproduct. wikipedia.org To obtain a cleaner product, the reaction can be conducted in the gas phase or in an organic solvent. wikipedia.org Halohydrins can also be synthesized by reacting an alkene with a halogen in the presence of water. wikipedia.orgaakash.ac.inchemguide.co.uk
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that react with this compound to form primary alcohols with a two-carbon chain extension. libretexts.orgijrcs.orglumenlearning.com The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent on one of the epoxide carbons. libretexts.orgijrcs.org This is followed by an acidic workup to protonate the resulting alkoxide and yield the primary alcohol. pearson.com This reaction is a valuable tool in organic synthesis for the construction of larger carbon skeletons. libretexts.org
This compound reacts with phosphoric acid and phosphorous acid in a ring-opening addition reaction. researchgate.netvot.plresearchgate.netvot.pl The reaction involves the addition of the P-OH groups of the acids to the epoxide ring. researchgate.net The reaction is catalyzed by the P-OH groups themselves, likely through the formation of hydrogen-bonded complexes with this compound. researchgate.netresearchgate.net The initial reaction leads to the formation of phosphate (B84403) or phosphite (B83602) esters containing a hydroxyethyl (B10761427) group. These can then undergo further reactions with this compound to form oligomeric products. researchgate.netvot.plresearchgate.netvot.pl The reaction of this compound with phosphorus trichloride (B1173362) also occurs, forming chloroethyl esters of phosphorous acid. wikipedia.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound (Ethylene oxide) |
| Ethylene glycol |
| Diethylene glycol |
| Triethylene glycol |
| Polyethylene glycol |
| Ethylene glycol ethers |
| Monoethanolamine |
| Diethanolamine |
| Triethanolamine |
| Halohydrins |
| Grignard reagents |
| Organolithium compounds |
| Phosphoric acid |
| Phosphorous acid |
| Phosphorus trichloride |
| Hydrochloric acid |
| Hydrobromic acid |
| Hydroiodic acid |
| Ammonia |
| Primary amines |
| Secondary amines |
| Alcohols |
| Water |
| Hydroxide ion |
| Alkoxide ion |
| Halide ion |
| Hydrogen halides |
| Phosphate esters |
| Phosphite esters |
Acid-Catalyzed Ring-Opening Mechanisms
The ring-opening of this compound can be effectively catalyzed by acids. ugr.esopenochem.org In this process, the oxygen atom of the epoxide is first protonated by an acid, forming a highly reactive epoxonium ion. ugr.eslibretexts.org This protonation makes the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack. mlsu.ac.in The subsequent reaction can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orgunicamp.br
Under acidic conditions, nucleophiles such as water, alcohols, and hydrogen halides can attack the protonated epoxide. openochem.orgchemguide.co.uk For instance, in the presence of aqueous acid, this compound is hydrolyzed to form ethylene glycol. chemguide.co.ukopenstax.org This reaction is typically carried out at elevated temperatures, around 60°C, with a large excess of water to minimize the formation of higher molecular weight polyethylene glycols. chemguide.co.ukwikipedia.org The mechanism involves the backside attack of a water molecule on one of the carbon atoms of the protonated epoxide, leading to the formation of a trans-1,2-diol. libretexts.orgopenstax.org
Similarly, the reaction with alcohols in the presence of an acid catalyst yields ethylene glycol ethers. chemguide.co.ukwikipedia.org The reaction with anhydrous hydrogen halides (HX) results in the formation of a trans-halohydrin. libretexts.orgopenstax.org
The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical epoxides depends on the substitution pattern. For epoxides with primary and secondary carbons, the nucleophile preferentially attacks the less substituted carbon (an SN2-like outcome). However, if a tertiary carbon is present, the attack occurs predominantly at the more substituted carbon, indicating a mechanism with significant SN1 character. openstax.org Theoretical studies suggest that the transition state in acid-catalyzed epoxide opening has SN2-like geometry but with substantial SN1-like carbocationic character. unicamp.bropenstax.org
Table 1: Products of Acid-Catalyzed Ring-Opening of this compound
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Water (H₂O) | Ethylene glycol | Aqueous acid (e.g., dilute H₂SO₄), ~60°C. chemguide.co.uk |
| Alcohol (R-OH) | Ethylene glycol ether (HO-CH₂CH₂-OR) | Acid catalyst. chemguide.co.ukwikipedia.org |
| Hydrogen Halide (HX) | trans-Halohydrin (X-CH₂CH₂-OH) | Anhydrous conditions. libretexts.orgopenstax.org |
Base-Catalyzed Ring-Opening Mechanisms
This compound readily undergoes ring-opening reactions under basic conditions. unizin.org Unlike acid-catalyzed reactions, the epoxide ring is not protonated. Instead, a strong nucleophile directly attacks one of the carbon atoms of the ring, leading to the cleavage of a carbon-oxygen bond in a classic SN2 mechanism. libretexts.orgyoutube.com The high ring strain of the epoxide facilitates this reaction, making it susceptible to cleavage by bases, a reaction not typically observed in other cyclic ethers under similar conditions. libretexts.org
Common nucleophiles in base-catalyzed ring-opening include hydroxide ions, alkoxides, and Grignard reagents. unizin.orglibretexts.org The reaction with hydroxide ions in water at elevated temperatures produces ethylene glycol. unizin.org If an alkoxide is used as the nucleophile, the product is an alkoxyethanol. The attack of the nucleophile occurs at the less sterically hindered carbon atom. unizin.org
The reaction of this compound with Grignard reagents (RMgX) is a particularly useful synthetic method for producing primary alcohols with two additional carbon atoms compared to the original Grignard reagent. libretexts.orglibretexts.orglibretexts.org The alkyl group of the Grignard reagent, acting as a strong nucleophile, attacks a carbon atom of the epoxide, opening the ring to form a magnesium alkoxide intermediate. vedantu.com Subsequent hydrolysis of this intermediate yields the primary alcohol. libretexts.orgvedantu.com This reaction proceeds via an SN2 mechanism. libretexts.orglibretexts.org
Table 2: Products of Base-Catalyzed Ring-Opening of this compound
| Nucleophile/Base | Intermediate | Final Product | Mechanism |
|---|---|---|---|
| Hydroxide (OH⁻) | ⁻O-CH₂CH₂-OH | Ethylene glycol | SN2 unizin.org |
| Alkoxide (RO⁻) | RO-CH₂CH₂-O⁻ | Alkoxyethanol (RO-CH₂CH₂-OH) | SN2 unizin.org |
| Grignard Reagent (RMgX) | R-CH₂CH₂-OMgX | Primary Alcohol (R-CH₂CH₂-OH) | SN2 libretexts.orglibretexts.orgvedantu.com |
Isomerization Pathways of this compound (e.g., to Acetaldehyde)
This compound can isomerize to form acetaldehyde (B116499). ugr.es This transformation can occur thermally at high temperatures (around 400°C) or at lower temperatures (150–300°C) in the presence of a catalyst such as aluminum oxide or phosphoric acid. ignited.in The isomerization is a key initial step in the thermal decomposition of this compound. ugr.es
The gas-phase thermal isomerization has been proposed to proceed through a radical mechanism. ignited.in This involves the formation of a short-lived, activated acetaldehyde molecule. ignited.in However, this uncatalyzed thermal isomerization is generally not selective and leads to a significant amount of by-products. ignited.in
Theoretical studies have shown that the isomerization proceeds through a biradical intermediate, •CH₂CH₂O•. acs.orgnih.gov The largest energy barrier in the decomposition of this compound is this initial isomerization to acetaldehyde. acs.orgnih.gov The presence of certain surfaces, like Pyrex, can catalyze the isomerization. cdnsciencepub.comcdnsciencepub.com The initial rate of formation of acetaldehyde in these surface-catalyzed reactions is dependent on factors such as the number of pyrolyses and the evacuation time between them. cdnsciencepub.comcdnsciencepub.com
Radical Reactions Involving this compound
This compound can participate in various radical reactions. For instance, the reaction of ethyl radicals with oxygen can produce this compound, although it is a minor product compared to ethylene. rsc.org
The reaction of this compound with the cyano radical (CN•) has been studied theoretically. The primary pathway is the abstraction of a hydrogen atom from the oxirane ring, forming hydrogen cyanide (HCN) and the 2-oxiranyl radical. frontiersin.org
This compound can also be involved in radical polymerization. For example, star-shaped poly(ethylene oxide) can be synthesized via atom transfer radical polymerization (ATRP), using a macroinitiator derived from poly(ethylene oxide). tandfonline.com Similarly, hydrogels based on poly(ethylene oxide) can be formed through free radical polymerization or ATRP of bifunctional macromonomers. tandfonline.com In some photoinitiated free radical polymerization systems, poly(ethylene oxide) can act as a hydrogen donor. researchgate.net The photolysis of a solution containing a photoinitiator like benzophenone (B1666685) and poly(ethylene oxide) can lead to the abstraction of a hydrogen atom from the PEO backbone, generating radicals that can initiate polymerization. researchgate.net
Furthermore, the decomposition of the CH₂CH₂ONO radical can lead to the formation of this compound and nitric oxide. acs.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Synonym(s) | Chemical Formula |
|---|---|---|
| This compound | Ethylene oxide | C₂H₄O |
| Acetaldehyde | Ethanal | CH₃CHO |
| Ethylene glycol | Ethane-1,2-diol | HOCH₂CH₂OH |
| Polyethylene glycol | PEG | HO-(CH₂CH₂O)n-H |
| Hydrogen halide | - | HX (X = F, Cl, Br, I) |
| Halohydrin | - | X-CH₂CH₂-OH |
| Grignard reagent | - | RMgX |
| Aluminum oxide | Alumina (B75360) | Al₂O₃ |
| Phosphoric acid | - | H₃PO₄ |
| Ethyl radical | - | C₂H₅• |
| Cyano radical | - | CN• |
| Hydrogen cyanide | - | HCN |
| 2-Oxiranyl radical | - | •C₂H₃O |
| Benzophenone | - | (C₆H₅)₂CO |
| Nitric oxide | - | NO |
Polymerization and Oligomerization Chemistry of Ethene;oxirane
Ring-Opening Polymerization (ROP) of Ethene;Oxirane Monomer
The ring-opening polymerization of ethylene (B1197577) oxide is a versatile process that can be initiated by various chemical species, leading to polymers with a wide range of molecular weights and architectures. acs.orgacs.org The choice of polymerization technique dictates the reaction characteristics and the properties of the resulting polymer.
Anionic Polymerization Mechanisms and Initiators
Anionic ring-opening polymerization (AROP) is a classical and widely used method for synthesizing PEO and PEG, dating back to the 1930s. acs.org The process is initiated by nucleophiles that attack the electron-deficient carbon atoms of the ethylene oxide ring, causing it to open and form a propagating alkoxide anion. researchgate.netvaia.com
The mechanism proceeds in three main stages: initiation, propagation, and termination.
Initiation: A strong nucleophile, typically a hydroxide (B78521) (OH⁻) or an alkoxide (RO⁻), attacks one of the carbon atoms of the ethylene oxide ring in a bimolecular nucleophilic substitution (SN2) reaction. This results in the opening of the ring and the formation of a primary alkoxide. vaia.comwikipedia.org
Propagation: The newly formed alkoxide anion acts as a nucleophile and attacks another ethylene oxide monomer. vaia.com This process repeats, adding monomer units to the growing polymer chain. vaia.com
Termination: In a truly "living" anionic polymerization, there is no formal termination step. The chains remain active until they are intentionally terminated by the addition of a proton-donating agent, such as water or an alcohol. vaia.com
A variety of initiators are employed in the anionic polymerization of ethylene oxide. For the synthesis of lower molecular weight PEGs, alkali metal hydroxides, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), are commonly used in the presence of an alcohol or water. acs.orgvaia.com For higher molecular weight PEO, stronger initiators like alkali metal alkoxides, amides, hydrides, alkyls, and aryls are utilized in inert solvents. acs.org The choice of counter-ion (e.g., Na⁺, K⁺, Cs⁺) and solvent plays a crucial role in the polymerization kinetics and the living character of the polymerization. acs.org Potassium-based initiators are generally preferred over lithium-based ones because the stronger association between the lithium cation and the propagating oxygen anion can hinder chain propagation. rsc.orguconn.edu
Interactive Table: Common Initiators for Anionic ROP of Ethylene Oxide
| Initiator Type | Examples | Typical Application |
|---|---|---|
| Hydroxides | NaOH, KOH | Low molecular weight PEG |
| Alkoxides | Potassium methoxide, Potassium t-butoxide | High molecular weight PEO, Block copolymers |
| Organometallics | Cumylpotassium, Diphenylmethyl potassium | Block copolymer synthesis |
| Amides | Sodium amide | High molecular weight PEO |
Cationic Polymerization Mechanisms
Cationic ring-opening polymerization (CROP) of ethylene oxide is initiated by electrophilic species, such as protic acids or Lewis acids. patsnap.comugr.es The mechanism involves the formation of a tertiary oxonium ion as the active propagating species. researchgate.net
The polymerization can proceed through two main mechanisms:
Active Chain End (ACE) Mechanism: The initiator protonates the oxygen atom of the ethylene oxide monomer, forming a secondary oxonium ion. This activated monomer then reacts with another monomer molecule, propagating the chain which carries the positive charge.
Activated Monomer (AM) Mechanism: The monomer is activated by protonation, and the growing polymer chain remains neutral. acs.orgresearchgate.net The neutral hydroxyl end group of the polymer chain attacks the activated (protonated) monomer. researchgate.net This mechanism is favored under specific conditions, such as a high ratio of monomer to initiator, while keeping the instantaneous monomer concentration low. researchgate.net
Common initiators for CROP include strong protic acids like sulfuric acid, triflic acid, and fluoroacids, as well as Lewis acids such as boron trifluoride (BF₃), tin(IV) chloride (SnCl₄), and aluminum trichloride (B1173362) (AlCl₃), often in the presence of a co-initiator like water or an alcohol. patsnap.comwikipedia.org However, cationic polymerization of ethylene oxide is often more complex and less controlled than its anionic counterpart. Side reactions, such as chain transfer to the polymer, can lead to the formation of cyclic oligomers like 1,4-dioxane (B91453) and a broader molecular weight distribution. wiley-vch.de
Coordination Polymerization and Catalyst Systems
Coordination polymerization offers an alternative route to high molecular weight PEO, often with better control over the polymerization process compared to traditional ionic methods. acs.org These systems typically involve a catalyst complex where the ethylene oxide monomer coordinates to a metal center before being inserted into the growing polymer chain. acs.org
Several types of catalyst systems are effective for the coordination polymerization of ethylene oxide:
Alkaline-Earth Metal Catalysts: Alkaline-earth amides and amide-alkoxides are among the most active catalysts for ethylene oxide polymerization, functioning at relatively low temperatures (0–50 °C). acs.org Calcium-based catalysts are widely used in industrial processes. acs.org
Rare Earth Catalysts: Rare earth metal complexes, including those based on neodymium, yttrium, and samarium, have been shown to be effective catalysts for ethylene polymerization and copolymerization. osti.govworldscientific.com For instance, neodymium tris(2-ethylhexylphosphonate)-triisobutylaluminum-water systems can produce high molecular weight random copolymers of ethylene oxide and propylene (B89431) oxide. researchgate.net Calixarene-ligated rare earth complexes have also demonstrated catalytic activity. worldscientific.com
Other Metal-Based Systems: A variety of other metal-based catalysts have been investigated, including aluminum isopropoxide-zinc chloride, diethyl zinc-aluminum oxide, and bimetallic oxido-alkoxides. acs.org These catalysts often consist of an organometallic compound and a protic compound, leading to multinuclear active sites. acs.org Double metal cyanide (DMC) complexes, based on compounds like zinc hexacyanocobaltate(III), are highly active for the ROP of epoxides and can produce polymers with narrow molecular weight distributions. researchgate.net
The mechanism of coordination polymerization involves the coordination of the epoxide's oxygen atom to the Lewis acidic metal center of the catalyst. This coordination activates the monomer, making it more susceptible to nucleophilic attack by the growing polymer chain, which is also bound to the catalyst. acs.org
Interactive Table: Catalyst Systems for Coordination Polymerization of Ethylene Oxide
| Catalyst System | Metal(s) | Key Features |
|---|---|---|
| Alkaline-Earth Amides/Alkoxides | Ca | High activity at low temperatures. |
| Rare Earth Complexes | Nd, Y, Sm | Can produce high molecular weight polymers. |
| Double Metal Cyanide (DMC) | Zn, Co | High activity, narrow molecular weight distribution. |
Controlled/Living Polymerization Strategies
Achieving a controlled or "living" polymerization is crucial for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities. In a living polymerization, chain termination and transfer reactions are effectively eliminated. wiley-vch.de
Anionic polymerization of ethylene oxide can proceed in a living manner, particularly when initiated with strong, soluble initiators in aprotic solvents and under stringent purity conditions. acs.orgvaia.com This allows for the synthesis of well-defined PEO homopolymers and block copolymers. rsc.orguconn.edu For example, the sequential addition of different monomers to a living anionic polymerization system is a common strategy for producing block copolymers. acs.org
Strategies to enhance control in anionic polymerization include:
Monomer-Activated Polymerization: The addition of a Lewis acid, such as triisobutylaluminum, to an anionic polymerization system can significantly increase the polymerization rate while maintaining its living character. researchgate.net The Lewis acid activates the monomer by complexation, making it more reactive towards the propagating anion. researchgate.net
Use of Phosphazene Bases: Strong, non-nucleophilic phosphazene bases, like t-BuP₄, can be used in conjunction with hydroxyl initiators to achieve a living/controlled anionic ROP of ethylene oxide. mpg.de
Cationic polymerization of ethylene oxide is generally more difficult to control. However, the activated monomer mechanism can provide a pathway to a more controlled process by minimizing side reactions. researchgate.net
Coordination polymerization using catalysts like DMC complexes can also exhibit living characteristics, allowing for the synthesis of polymers with controlled molecular weights and narrow PDIs. researchgate.net
Kinetic and Thermodynamic Aspects of this compound Polymerization
The ring-opening polymerization of ethylene oxide is both kinetically and thermodynamically favorable under typical reaction conditions.
Thermodynamics: The primary thermodynamic driving force for the polymerization is the large negative enthalpy of polymerization (ΔHp°), which results from the release of the high ring strain of the three-membered epoxide ring. acs.org The entropy of polymerization (ΔSp°) is typically negative, as the disordered monomer molecules become ordered in the polymer chain.
The Gibbs free energy of polymerization (ΔGp) is given by the equation: ΔGp = ΔHp° - TΔSp°
For polymerization to be spontaneous, ΔGp must be negative. Due to the large negative ΔHp°, the polymerization of ethylene oxide is thermodynamically favorable over a wide range of temperatures.
A key thermodynamic concept in polymerization is the ceiling temperature (Tc) , which is the temperature at which the rate of polymerization equals the rate of depolymerization, and no net polymer formation occurs. acs.orgwikipedia.org It is defined as: Tc = ΔHp° / (ΔSp° + R ln[M]eq) where R is the gas constant and [M]eq is the equilibrium monomer concentration. For most monomers that undergo addition polymerization, the ceiling temperature is high. For ethylene oxide, the Tc is well above typical polymerization temperatures, meaning that the equilibrium lies far in the direction of the polymer. wiley-vch.de
Kinetics: The kinetics of ethylene oxide polymerization are highly dependent on the chosen polymerization method (anionic, cationic, or coordination) and the specific initiator or catalyst system used.
In anionic polymerization , the rate is influenced by the concentration of the initiator and the monomer. researchgate.net For example, in some systems, the polymerization has been found to be first order with respect to the catalyst concentration and second order with respect to the monomer concentration. researchgate.net The rate can be significantly accelerated by the addition of complexing agents like crown ethers or Lewis acids. acs.orgresearchgate.net
In cationic polymerization , the kinetics can be complex due to the possibility of multiple reaction pathways and side reactions.
Coordination polymerization kinetics are dependent on the nature of the catalyst, with systems like DMC exhibiting very high activity. rsc.org
The apparent activation energy for the anionic polymerization of ethylene oxide has been reported to be around 59.1 kJ/mol. researchgate.net
Controlled Polymer Architecture Engineering via this compound Polymerization
The ability to control the polymerization of ethylene oxide, particularly through living polymerization techniques, allows for the precise engineering of various complex polymer architectures. acs.orgacs.org
Block Copolymers: One of the most significant applications of living polymerization of ethylene oxide is the synthesis of block copolymers. acs.orgresearchgate.net By sequentially adding ethylene oxide and another monomer (or a pre-formed polymer with a suitable initiating site) to a living polymerization system, well-defined diblock, triblock, and multiblock copolymers can be created. uconn.edunih.gov Amphiphilic block copolymers containing a hydrophilic PEO block and a hydrophobic block (e.g., poly(propylene oxide) or polystyrene) are of particular commercial and scientific interest. acs.orgrsc.org
Star Polymers: Star-shaped polymers, consisting of multiple linear PEO arms radiating from a central core, can be synthesized using two main approaches: the "arm-first" method and the "core-first" method. acs.org
In the arm-first approach, pre-formed monofunctional PEO chains (arms) are reacted with a multifunctional coupling agent that serves as the core. acs.org
In the core-first approach, a multifunctional initiator is used to simultaneously initiate the growth of multiple PEO arms from the core. acs.orgpolymersource.ca Examples of multifunctional initiators include hyperbranched polyglycerols and carbosilane dendrimers. acs.org Star-shaped PEOs have unique properties, such as lower hydrodynamic volume and viscosity compared to their linear counterparts of the same molecular weight. rsc.org
Graft and Comb Copolymers: Graft copolymers with a PEO backbone and side chains of another polymer, or vice versa, can be synthesized. For example, well-defined graft copolymers with a poly(2-hydroxyethyl acrylate) backbone and PEO side chains have been prepared. researchgate.net
End-Functionalized Polymers: Living polymerization techniques allow for the introduction of specific functional groups at the chain ends by reacting the living polymer chain with a suitable terminating agent. This is crucial for applications such as bioconjugation (PEGylation), where the polymer needs to be attached to a biological molecule. acs.org Heterobifunctional PEOs, with different functional groups at each end, can be synthesized using functional initiators like sodium azide. rsc.org
The precise control over these architectures allows for the tailoring of the physical and chemical properties of the resulting materials for a wide range of advanced applications. acs.org
Development of Block Copolymers with this compound Segments
Block copolymers containing PEO segments are of significant interest due to their amphiphilic nature, which drives self-assembly into various nanostructures. acs.orgmdpi.com The synthesis of these materials often leverages the living nature of ethylene oxide polymerization, allowing for the sequential addition of different monomers.
A primary method for creating PEO-containing block copolymers is sequential living anionic polymerization. acs.org This technique involves polymerizing a first monomer (e.g., styrene (B11656) to form polystyrene) and then using the living anionic chain end to initiate the polymerization of ethylene oxide, resulting in a diblock copolymer (e.g., PS-b-PEO). researchgate.net This can be extended to synthesize triblock terpolymers, such as polybutadiene-block-polystyrene-block-poly(ethylene oxide) (PB-b-PS-b-PEO). acs.org A challenge with this sequential approach is the use of ethylene oxide gas, which is explosive and toxic, necessitating special safety precautions. mdpi.com
To circumvent the direct use of ethylene oxide gas, a convergent approach can be employed. This involves pre-synthesizing a polymer block with a living anionic end-group and then terminating the reaction with a pre-formed, end-functionalized PEO chain. mdpi.com For example, living poly(isoprene)-b-polystyrene (PI-b-PS) chains can be reacted with glycidyl (B131873) ether-activated PEO to form PI-b-PS-b-PEO triblock copolymers. mdpi.com
Atom Transfer Radical Polymerization (ATRP) is another powerful technique for synthesizing PEO-based block copolymers. mdpi.com In this method, a PEO macroinitiator, typically end-functionalized with a bromine atom (PEO-Br), is used to initiate the polymerization of a second monomer, such as methyl methacrylate (B99206) (MMA), to form PEO-b-PMMA. mdpi.com Interestingly, in some iron-mediated ATRP systems, the PEO-Br can act as both a macroinitiator and a ligand, simplifying the reaction setup. mdpi.com The length of the PEO chain in the macroinitiator can influence the polymerization kinetics. mdpi.com
Ring-opening polymerization (ROP) of other cyclic monomers, initiated by a PEO macroinitiator, is also a common strategy. For instance, commercially available methoxy-PEO (mPEO) can act as a macroinitiator for the ROP of ε-caprolactone (ε-CL) to produce PEO-b-PCL diblock copolymers. nih.gov
Table 2: Examples of PEO-Containing Block Copolymers and Synthesis Methods
| Block Copolymer | Synthesis Method | First Block | Second Block | Reference |
|---|---|---|---|---|
| PS-b-PEO | Sequential Anionic Polymerization | Polystyrene (PS) | Poly(ethylene oxide) (PEO) | researchgate.net |
| PB-b-PS-b-PEO | Sequential Anionic Polymerization | Polybutadiene (PB) | Polystyrene (PS), then PEO | acs.org |
| PEO-b-PMMA | Atom Transfer Radical Polymerization (ATRP) | PEO (as macroinitiator) | Poly(methyl methacrylate) (PMMA) | mdpi.com |
| PEO-b-PCL | Ring-Opening Polymerization (ROP) | PEO (as macroinitiator) | Poly(ε-caprolactone) (PCL) | nih.gov |
Graft Copolymer Synthesis and Functionalization
Graft copolymers featuring a PEO backbone or PEO side chains combine the properties of both the backbone and the grafted segments, leading to materials with unique architectures and functionalities. The synthesis of these copolymers can be achieved through three main strategies: "grafting-to," "grafting-from," and "grafting-through" (polymerization of macromonomers).
In the "grafting-to" approach, pre-synthesized PEO chains with reactive end-groups are attached to a polymer backbone containing complementary functional groups. For example, a well-defined graft copolymer was created by reacting PEO with a TEMPO end group with a poly(2-hydroxyethyl acrylate) (PHEA) based backbone containing pendant chloroacetyl groups via an atom transfer nitroxide radical coupling (ATNRC) reaction. researchgate.net
The "grafting-from" method involves initiating the polymerization of ethylene oxide from active sites along a polymer backbone. This strategy allows for the growth of PEO chains directly from the backbone, potentially leading to higher grafting densities.
The "grafting-through" or macromonomer approach involves the polymerization of PEO chains that have a polymerizable group at one end (a macromonomer). mdpi.com For instance, PEO macromonomers bearing a norbornenyl end-group can be synthesized via anionic polymerization and subsequently polymerized via Ring Opening Metathesis Polymerization (ROMP) using ruthenium-based Grubbs catalysts to form bottlebrush-like polymacromonomers. mdpi.com
A combination of polymerization techniques can also be used to create graft copolymers. For example, amphiphilic PEO-g-PCL copolymers have been synthesized by first creating a linear PEO backbone with pendant hydroxyl groups via anionic ring-opening polymerization (AROP) of ethylene oxide and a protected glycidyl ether. tandfonline.com After deprotection to reveal the hydroxyl groups, these sites were used as macroinitiators for the coordination-insertion ring-opening polymerization of ε-caprolactone, catalyzed by Sn(Oct)₂, to grow the PCL side chains. tandfonline.com
Star-shaped and Comb-like Poly(ethylene oxide) Architectures
Beyond linear and simple graft structures, PEO can be synthesized into more complex architectures like star-shaped and comb-like polymers. These structures possess unique properties compared to their linear counterparts due to their high number of chain ends and compact, globular conformations. acs.orgrsc.org
Star-shaped PEO polymers are typically synthesized using a "core-first" or an "arm-first" approach. In the "core-first" method, a multifunctional initiator serves as the core from which PEO arms are grown simultaneously. acs.org This has been achieved through the living anionic polymerization of ethylene oxide initiated from cores like carbosilane dendrimers. acs.org A fast dynamic equilibrium between the growing alkoxide chain ends and hydroxyl groups on the initiator, facilitated by a potassium counterion, ensures that all arms grow to a similar length, resulting in narrow molecular weight distributions. acs.org
The "arm-first" strategy involves synthesizing linear PEO "arms" with a reactive end group, which are then attached to a multifunctional core molecule. A variation of this approach has been used to create star alkynyl-functionalized polyethers. Linear PEO-containing arms were synthesized via aluminum-catalyzed ROP, and then cross-linked using a divinyl monomer like 3-bis(oxiran-2-ylmethoxy)benzene to form the star polymer core. rsc.org
Comb-like or bottlebrush polymers with PEO side chains are often synthesized using the "grafting-through" method, as described in the previous section on graft copolymers. The ROMP of PEO macromonomers with a norbornene end-group is a prominent example, yielding densely grafted comb-like structures. mdpi.com The properties of these polymacromonomers, such as their degree of crystallinity, are significantly different from their linear PEO macromonomer precursors. mdpi.com
Table 3: Synthesis Strategies for Complex PEO Architectures
| Architecture | Synthesis Strategy | Description | Example Initiator/Core |
|---|---|---|---|
| Star-shaped | Core-first | PEO arms are grown from a multifunctional initiator core. acs.org | Carbosilane dendrimers. acs.org |
| Star-shaped | Arm-first | Pre-synthesized PEO arms are attached to a central core molecule. rsc.org | Cross-linking with 3-bis(oxiran-2-ylmethoxy)benzene. rsc.org |
| Comb-like | Grafting-through (Macromonomer Polymerization) | Polymerization of PEO macromonomers with a polymerizable end-group. mdpi.com | ROMP of norbornenyl-terminated PEO macromonomers. mdpi.com |
Telechelic Oligomers of Ethylene Oxide
Telechelic oligomers are polymers of low to moderate molecular weight that possess reactive functional groups at both ends of the chain. These materials are valuable as building blocks for synthesizing more complex polymer architectures, such as block copolymers and polymer networks.
The living nature of the anionic ring-opening polymerization of ethylene oxide is highly advantageous for the synthesis of telechelic PEO. acs.org By carefully choosing the initiator and terminating agent, a wide variety of functional groups can be introduced at the chain ends. For example, using a difunctional initiator allows for the growth of the polymer chain in two directions, leading to a difunctional polymer upon termination.
A bimolecular homodifunctional approach has been used to create macrocyclic PEO. In this method, a PEO chain with two reactive ends (e.g., PEO bis(azide)) is reacted with a bifunctional linking agent under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. rsc.org For instance, commercially available PEO bis(azide) has been coupled with a bis(alkyne) linking agent via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form macrocyclic PEO. rsc.org
The synthesis of telechelic PEO with different end groups (heterotelechelic) is also an active area of research, providing versatile precursors for advanced materials. researchgate.net
Oligomerization Studies of this compound
The controlled oligomerization of ethylene oxide is crucial for producing polyethylene (B3416737) glycols (PEGs) with specific, well-defined chain lengths and functionalities. These oligomers are widely used in various fields. The synthesis strategies for these materials often mirror the polymerization techniques for high molecular weight PEO but are tailored to produce shorter chains. researchgate.netepa.gov Anionic, coordination, and more recently, organocatalytic methods are employed to achieve this control. acs.orgacs.org
The oxyanionic polymerization, initiated by nucleophiles like alkoxides, is a fundamental method for producing ethylene oxide oligomers. acs.org The living character of this reaction allows for precise control over the degree of polymerization, provided that initiation is fast and termination or chain transfer reactions are absent. acs.org The properties and reactivity of the growing oligomer are influenced by the nature of the counterion (e.g., Na+, K+, Cs+) and the solvent system. acs.org
Double-metal cyanide (DMC) catalysts are also relevant for the oligomerization of ethylene oxide, often used in the presence of a low molecular weight initiator or chain transfer agent to regulate the chain length. researchgate.net
Mono-functionalized Ethylene Oligomers
Mono-functionalized ethylene oxide oligomers, most commonly known as monomethoxy poly(ethylene glycol)s (mPEGs), are a particularly important class of oligomers. They feature a reactive functional group (typically a hydroxyl group) at one end and an inert group (like a methoxy (B1213986) group) at the other. This structure makes them ideal for "PEGylation," the process of attaching PEO chains to proteins, drugs, or surfaces to modify their properties.
The synthesis of mono-functionalized oligomers is typically achieved by initiating the anionic polymerization of ethylene oxide with a monofunctional initiator, such as an alkali metal salt of a monoalkyl ether of ethylene glycol (e.g., potassium 2-methoxyethoxide). tandfonline.com The polymerization proceeds from the single active site, and upon termination (often with a proton source), a mono-hydroxyl-terminated oligomer is produced.
The general reaction scheme involves:
Initiation: An initiator, such as CH₃O⁻K⁺, attacks an ethylene oxide monomer.
Propagation: The resulting alkoxide chain end sequentially adds more ethylene oxide monomers.
Termination: The reaction is quenched, for example with an acid, to protonate the alkoxide end-group, yielding a terminal hydroxyl group.
This process allows for the synthesis of mPEGs with controlled molecular weights and low polydispersity, which are essential for their application as macromolecular building blocks and in bioconjugation. acs.orgresearchgate.net
Advanced Catalytic Systems and Methodologies for Ethene;oxirane Transformations
Heterogeneous Catalysis Development and Optimization
The industrial production of ethylene (B1197577) oxide predominantly relies on heterogeneous catalysis, specifically the direct oxidation of ethylene over a silver-based catalyst supported on α-alumina. catalysis.blognih.gov This process, while commercially successful, is subject to continuous optimization to maximize the yield of ethylene oxide and minimize the complete combustion of ethylene to carbon dioxide and water. lu.seaiche.org
Key factors influencing the performance of these catalysts include the composition of the catalyst, the support material, and the operating conditions. catalysis.bloggoogle.com Promoters, such as chlorine, are often added to the feed to enhance selectivity towards ethylene oxide. mdpi.comtandfonline.com Research has shown that chlorine can modify the catalyst surface, influencing the adsorption of reactants and intermediates, which in turn favors the desired epoxidation pathway over complete oxidation. mdpi.comresearchgate.net
The physical properties of the catalyst support, such as porosity and surface area, are also critical. google.com Supports with high porosity and controlled pore sizes are essential for effective catalyst performance. google.com Furthermore, the method of catalyst preparation, including the impregnation of the silver compound onto the support and subsequent activation, significantly impacts the final catalyst's mechanical strength and catalytic activity. google.com
Recent developments have explored novel catalyst formulations to improve upon the traditional silver-alumina system. These include the use of bimetallic systems and nanostructured catalysts. catalysis.blog For instance, the addition of a second metal, such as copper, to the silver catalyst can alter its electronic properties and enhance selectivity. researchgate.net Computational studies, including Density Functional Theory (DFT), have been instrumental in understanding these effects at an atomic level and guiding the design of new catalyst compositions. osti.govauburn.edunih.gov
A significant challenge in the industrial production of ethylene oxide is the deactivation of the silver-based catalyst over time. lu.seunirioja.es This decline in activity and selectivity is primarily attributed to two main factors: silver sintering and poisoning. lu.se Sintering involves the agglomeration of silver particles on the support surface, leading to a loss of active surface area. rsc.org Poisoning occurs when impurities in the feed stream, or byproducts of the reaction, adsorb onto the catalyst surface and block active sites.
To counteract deactivation, operating temperatures are often gradually increased to maintain a desired production rate. google.com However, this can only be done up to a certain point, known as the end-of-run (EOR) temperature, beyond which the process is no longer economically viable. google.com At this stage, the catalyst must be either replaced or regenerated. catalysis.blog
Regeneration procedures aim to restore the catalyst's activity and selectivity. catalysis.blog A common method involves burning off carbonaceous deposits and other impurities at high temperatures in the presence of oxygen. catalysis.blog More advanced regeneration techniques have also been developed, such as washing the used catalyst with specific chemical solutions to remove impurities like alkali metals. google.com For instance, a process involving washing the catalyst with an inert organic liquid containing a solubilizing agent, followed by the application of cesium or rubidium, has been shown to be effective. google.com
The table below summarizes typical operational phases and corresponding temperatures for ethylene oxide catalysts.
| Operational Phase | Typical Temperature Range (°C) | Key Characteristics |
| Start-of-Run (SOR) | 220 - 240 google.com | Initial high activity and selectivity. |
| Middle-of-Run | Gradually increasing temperature | Compensating for initial catalyst deactivation. lu.se |
| End-of-Run (EOR) | 270 - 280 google.com | Catalyst activity has declined to a point where the process is no longer economical. |
Industrial ethylene oxide production typically employs multi-tubular fixed-bed reactors. lu.seunirioja.es In this design, the catalyst is packed into numerous parallel tubes, and a cooling medium circulates on the shell side to manage the heat of reaction. lu.segoogle.com The dimensions of these reactor tubes, typically with inside diameters of 20 to 60 mm and lengths of 3 to 15 meters, are carefully chosen to ensure efficient heat transfer and reactant flow. google.com
Process intensification (PI) strategies are being actively explored to enhance the performance of ethylene oxide production beyond the capabilities of conventional reactor designs. aiche.orgresearchgate.net These strategies aim to drastically improve heat and mass transfer, leading to higher efficiency and reduced environmental impact. researchgate.net
One promising PI approach is the use of microfibrous entrapped catalysts (MFECs). aiche.org The enhanced heat transfer characteristics of MFEC structures can lead to higher per-pass conversion of ethylene. aiche.org Another innovative concept is the distributed dosing of oxygen along the length of the reactor. aiche.orgfau.deresearchgate.net This method has been identified as a superior reaction concept from both economic and technological standpoints, as it can reduce production costs and CO2 emissions. fau.de
Thermally coupled reactors, where the exothermic ethylene oxidation reaction is coupled with an endothermic reaction like cyclohexane (B81311) dehydrogenation, represent another avenue for process intensification. aiche.org This configuration enhances heat transfer efficiency and can simultaneously produce valuable products from both reactions. aiche.org
The table below highlights some process intensification strategies and their potential benefits for ethylene oxide production.
| Process Intensification Strategy | Key Feature | Potential Benefits |
| Microfibrous Entrapped Catalysts (MFEC) | Enhanced intra-particle heat transfer. aiche.org | Increased per-pass conversion of ethylene. aiche.org |
| Distributed Oxygen Dosing | Introduction of oxygen at multiple points along the reactor. aiche.orgfau.de | Reduced production costs and CO2 emissions. fau.de |
| Thermally Coupled Reactors | Coupling of exothermic and endothermic reactions. aiche.org | Enhanced heat transfer efficiency and co-production of valuable chemicals. aiche.org |
| Membrane Reactors | Integration of reaction and separation in a single unit. | Potential for increased selectivity. researchgate.net |
Homogeneous Catalysis for Ethene;Oxirane Reactions
While heterogeneous catalysis dominates the industrial production of ethylene oxide, homogeneous catalysis has been explored for other transformations involving this compound. For instance, the hydration of ethylene oxide to produce monoethylene glycol (MEG) can be carried out using homogeneous catalysts. researchgate.net
In these systems, various inorganic salts have been investigated as catalysts. researchgate.net The catalytic activity is influenced by factors such as the pH of the reaction medium. researchgate.net By optimizing reaction conditions, high selectivity to MEG (over 98%) can be achieved with near-complete conversion of ethylene oxide. researchgate.net
Another area of research in homogeneous catalysis is the carbonylation of ethylene oxide to produce methyl 3-hydroxypropionate (B73278) (3-HPM), a key intermediate for 1,3-propanediol. frontiersin.org Studies have utilized cobalt-based catalysts, such as Co2(CO)8, in the presence of ligands like 3-hydroxypyridine. frontiersin.org The electronic properties of the ligand have been shown to significantly influence the catalytic activity, with electron-rich ligands leading to higher ethylene oxide conversion. frontiersin.org
The selective amination of ethylene oxide to form ethanolamines is another reaction where both homogeneous and heterogeneous catalysis have been studied. magtech.com.cn The aqueous ammonia (B1221849) method is a typical example of a homogeneous catalytic process for this transformation. magtech.com.cn
Novel Catalyst Discovery and Design for Enhanced Selectivity and Efficiency
The quest for more selective and efficient catalysts for ethylene epoxidation is a major driver of research in this field. catalysis.blogresearchgate.netdoe.gov A key goal is to increase the selectivity towards ethylene oxide, thereby reducing the formation of CO2 and minimizing the consumption of the ethylene feedstock. gpc-whitepapers.comlu.se
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for the rational design of new catalysts. auburn.eduresearchgate.netacs.orgnih.gov These methods allow researchers to model the reaction at the atomic level, providing insights into reaction mechanisms and the factors that control selectivity. osti.govauburn.edunih.gov This understanding can then be used to screen potential new catalyst compositions with improved performance. researchgate.netnih.gov
One promising area of research is the development of bimetallic and alloy catalysts. mdpi.comacs.org For example, computational screening has identified Ag/Cu alloys as potential candidates for improved ethylene epoxidation catalysts. acs.org Experimental studies have subsequently shown that catalysts such as Ag/CuPb, Ag/CuCd, and Ag/CuTl can outperform pure silver catalysts. nih.gov The addition of elements like nickel to silver nanoparticles has also been shown to suppress the formation of unselective oxygen species, leading to higher ethylene oxide selectivity. universityofcalifornia.edu
Another novel approach involves using carbon dioxide as a soft oxidant instead of molecular oxygen. doe.gov Research is underway to develop mixed metal oxide catalysts that can facilitate the reaction of CO2 with ethylene to produce ethylene oxide and carbon monoxide. doe.gov This process has the potential for lower energy requirements and a significant reduction in CO2 emissions compared to the conventional process. doe.gov
The table below presents a summary of some novel catalyst systems and their reported performance in ethylene epoxidation.
| Catalyst System | Key Features | Reported Performance |
| Ag/CuPb, Ag/CuCd, Ag/CuTl | Bimetallic alloy catalysts. nih.gov | Outperform pure-Ag catalysts. nih.gov |
| Ni-doped Ag nanoparticles | Single-atom alloy nanoparticles on an alumina (B75360) support. universityofcalifornia.edu | >90% selectivity to EO at up to 12% ethylene conversion. universityofcalifornia.edu |
| Ag–SrFeO3 | Perovskite-based catalyst for chemical looping epoxidation. mdpi.com | 60% EO selectivity and 15% ethylene conversion. mdpi.com |
| Mn-N4GP | Single-atom catalyst with a Mn=O active site. mdpi.com | High selectivity with a faster formation rate for ethylene oxide compared to byproducts. mdpi.com |
| Ag–h-BN | Silver anchored at a B-vacancy defect in hexagonal boron nitride. mdpi.com | High activity and selectivity with a low energy barrier for ethylene oxide formation. mdpi.com |
Theoretical and Computational Chemistry of Ethene;oxirane Systems
Quantum Chemical Studies on Ethene;Oxirane Molecular Structure and Reactivity
Quantum chemical calculations have been instrumental in elucidating the fundamental electronic and geometric properties of ethene and oxirane, which in turn govern their reactivity.
Ethene (C₂H₄) is a planar molecule with a carbon-carbon double bond that is a region of high electron density, making it susceptible to electrophilic attack. Quantum chemical studies confirm this, detailing the molecular orbitals involved in bonding and the energy levels that dictate its chemical behavior.
Oxirane (C₂H₄O) , also known as ethylene (B1197577) oxide, is a three-membered ring consisting of one oxygen atom and two carbon atoms. wikipedia.org Its structure is characterized by significant ring strain, with bond angles of approximately 60°, leading to a high reactivity. wikipedia.orgugr.es This inherent strain makes the ring susceptible to opening reactions. wikipedia.org Quantum-chemical calculations have been employed to study the kinetics and thermodynamics of oxirane ring cleavage by various reagents, proposing mechanisms such as a hydroxycarbocation pathway involving the initial formation of unstable oxonium structures. pleiades.onlineresearchgate.net The reactivity of oxirane and its derivatives is influenced by the electronic effects of substituents, a factor that can be quantitatively assessed through computational models. pleiades.online For instance, the steric effect of substituents on the reactivity of amines in reactions with 2-(chloromethyl)oxirane has been investigated using quantum chemical methods to determine energy profiles and activation parameters. dnu.dp.ua
The photochemical ring-opening of oxirane has also been a subject of theoretical investigation, confirming mechanisms like the Gomer-Noyes pathway, which involves an initial ring-opening, followed by proton transfer and subsequent C-C bond breaking. acs.orgnih.gov These studies highlight the role of different excited states in the reaction dynamics. nih.gov
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a powerful tool for investigating the complex reaction mechanisms involved in the transformation of ethene to oxirane, a cornerstone of the chemical industry. nacatsoc.orgtandfonline.com DFT calculations provide detailed energy landscapes, allowing for the identification of intermediates, transition states, and the determination of reaction pathways and kinetics. tue.nl
A significant focus of DFT studies has been the epoxidation of ethene on silver catalysts. nacatsoc.org These studies have explored various proposed mechanisms, including the Langmuir-Hinshelwood (L-H) and Eley-Rideal (E-R) mechanisms. osti.gov Many computational studies support the formation of a common surface intermediate, the oxametallacycle (OMC), for both the desired formation of ethylene oxide (EO) and the undesired formation of acetaldehyde (B116499). tue.nlresearchgate.net The relative activation barriers for the decomposition of the OMC intermediate are crucial in determining the selectivity of the reaction. tue.nl
DFT calculations have been used to investigate the influence of various factors on the reaction mechanism, including:
Oxygen Coverage: The amount of oxygen on the catalyst surface can significantly affect the exothermicity of the reaction and lower activation barriers. tue.nlresearchgate.net
Catalyst Surface Structure: Different crystallographic faces of the catalyst, such as Ag(111), Ag(100), and Ag(110), exhibit different selectivities towards ethylene oxide, which can be rationalized by differences in the activation barriers for OMC decomposition. tue.nl
Subsurface Oxygen: The presence of oxygen atoms beneath the catalyst surface has been proposed to play a role in enhancing selectivity, a hypothesis that has been investigated using DFT. tue.nlresearchgate.net
Promoters and Alloying: The effect of promoters and the use of alloy catalysts, such as Ag-Cu, on the reaction mechanism have been studied to understand how they enhance performance. researchgate.net
More recent DFT studies, sometimes combined with machine learning techniques, have continued to refine the understanding of the ethene epoxidation mechanism. lasphub.com For instance, a three-way mechanism on Ag surfaces has been proposed, involving the cyclization of the oxometallacycle (OMC) to EO, H-transfer to acetaldehyde, and a newly identified OMC dehydrogenation pathway. lasphub.com DFT has also been applied to study ethene oxidation on other metal oxides and to explore alternative reaction pathways for producing valuable chemicals from ethene. researchgate.netresearchgate.netrsc.org
Modeling of Intermolecular Interactions and Dimer Structures
Computational modeling provides valuable insights into the non-covalent interactions that govern the behavior of ethene and oxirane in condensed phases and their interactions with other molecules. These interactions are crucial for understanding physical properties and reactivity in solution and at interfaces.
Studies on the dimers formed between oxirane and hydrogen halides (HX, where X = F, Cl) using ab initio methods have shown that the global minima are pyramidal structures with Cₛ symmetry. rsc.org These calculations provide details on the intermolecular distances and angles, which are in good agreement with experimental data. rsc.org The interaction energies of such dimers can be accurately calculated using high-level quantum chemical methods. nih.gov
The dimerization of oxirane to form 1,4-dioxane (B91453) is another area where computational modeling can elucidate the reaction mechanism. This process can be catalyzed by materials like ZrO₂/TiO₂, and understanding the interactions between oxirane molecules and the catalyst surface is key to explaining the observed selectivity. mdpi.com
While specific studies on ethene-oxirane dimer structures are less common, the principles of intermolecular forces, including van der Waals interactions and potential hydrogen bonding in the presence of other molecules, can be modeled. Molecular dynamics simulations, as discussed in a later section, are particularly useful for exploring these interactions in larger systems.
Surface Adsorption and Reaction Pathway Modeling on Catalytic Surfaces (e.g., Ag(111), Au(111))
The interaction of ethene and oxirane with catalytic surfaces is a critical aspect of the epoxidation process, and computational modeling has been extensively used to study these phenomena, particularly on silver surfaces.
Ethene Adsorption: DFT calculations have been employed to study the potential energy surfaces of ethene adsorption on various metal surfaces, including Ag(111), Rh(111), and Ir(111). aip.orgustc.edu.cnresearchgate.net On the noble metal Ag(111), some DFT functionals predict the presence of only physisorption states, indicating a weak interaction between ethene and the silver surface. aip.orgustc.edu.cnresearchgate.net The choice of exchange-correlation functional in DFT calculations is crucial for accurately describing the van der Waals interactions that dominate in such systems. ustc.edu.cnresearchgate.net
Reaction Pathway Modeling on Ag(111): The Ag(111) surface is the most stable flat surface for silver and has been the subject of numerous theoretical studies on ethene epoxidation. tue.nl Computational models have been used to investigate the entire reaction network, including:
The adsorption of reactants (ethene and oxygen).
The formation of key intermediates, such as the oxametallacycle (OMC). nacatsoc.orgtue.nl
The subsequent reaction pathways leading to either ethylene oxide or acetaldehyde. tue.nl
The role of different oxygen species on the silver surface. researchgate.net
These models have shown that factors like oxygen coverage and the presence of subsurface oxygen can significantly influence the energetics of the reaction pathways. tue.nl For instance, increasing oxygen coverage has been shown to increase the exothermicity of the reaction and lower activation barriers. tue.nl Machine-learning augmented DFT calculations have been used to assess the stability of different silver oxide (AgOₓ) structures under reaction conditions, revealing that multiple surface motifs can coexist. osti.gov
Studies on Other Surfaces: While Ag(111) is the most studied, computational investigations have also been performed on other silver surfaces like Ag(100) and Ag(110), which have been suggested to have higher selectivity towards ethylene oxide. tue.nl Furthermore, comparative DFT studies have been conducted on other metals like Cu, Au, Pt, Rh, and Mo to understand why silver is unique in its ability to selectively catalyze ethene epoxidation. tue.nlresearchgate.net For example, DFT and microkinetic modeling have been used to study ethene epoxidation on Cu(111), suggesting it could be a more selective catalyst than Ag(111). qub.ac.uk
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of ethene and oxirane systems, providing insights into their properties in liquid phases, in mixtures, and at interfaces.
MD simulations of liquid oxirane have been performed to investigate its dielectric behavior and orientational correlations. tandfonline.com These simulations, using models of oxirane molecules, have yielded dielectric constants that compare well with experimental values. tandfonline.com
The dynamics of poly(ethylene oxide) (PEO), a polymer composed of repeating oxirane units, have been extensively studied using MD simulations. These studies have provided information on:
The structure and dynamics of crystalline PEO. aip.org
The conformational and structural properties of PEO melts, including in the presence of salts like LiI, which is relevant to polymer electrolytes. acs.org
The dynamics of PEO in aqueous solutions, including the complex dependence of hydrogen bonding on composition and temperature. aps.org
The behavior of PEO chains grafted onto surfaces, such as silica. acs.org
Atomistic MD simulations of PEO have been validated by comparison with experimental techniques like quasielastic neutron scattering, confirming the accuracy of the force fields used. aip.org
MD simulations have also been used to study clathrate hydrates containing ethene and other small hydrocarbons, providing information on their structural properties like thermal expansion and compressibility. nih.gov Additionally, MD simulations have been employed to investigate the effect of additives like oxirane on the nucleation of CO₂ hydrates, showing that it can promote nucleation and shorten the nucleation time. researchgate.net
While direct MD simulations of simple binary mixtures of ethene and oxirane are not extensively reported in the provided context, the existing body of work on the individual components and related systems demonstrates the utility of MD in understanding the structure, dynamics, and intermolecular interactions in these systems.
Environmental Transformation Pathways of Ethene;oxirane and Its Derivatives
Atmospheric Degradation Mechanisms (e.g., Oxidation via Hydroxyl Radicals)
The primary mechanism for the atmospheric degradation of ethene;oxirane is through oxidation by photochemically produced hydroxyl radicals (•OH). canada.cacdc.govitrcweb.org This reaction is considered the most probable pathway for its removal from the air. cdc.govcdc.gov The process involves the abstraction of a hydrogen atom from this compound by the hydroxyl radical, initiating a series of reactions that ultimately lead to the formation of simpler molecules like carbon dioxide and water. itrcweb.org The reaction with hydroxyl radicals is the dominant chemical removal process in the atmosphere. aaqr.org
The atmospheric half-life of this compound, which is the time it takes for half of the initial amount to degrade, is subject to variability depending on the concentration of hydroxyl radicals and other atmospheric conditions. cdc.gov Estimates for its atmospheric half-life range from 38 to 382 days. canada.ca Some studies provide a narrower range of 2 to 5 months. cdc.govitrcweb.orgcdc.gov Other research suggests a half-life of approximately 57 days. nih.gov One study, assuming an ambient hydroxyl radical concentration of 5 x 10⁵ radicals/cm³, calculated a half-life of 211 days. ugr.es Another source estimates the half-life to be between 69 and 149 days. mdpi.com Ultraviolet-catalyzed oxidation, in the presence of oxygen and nitrogen dioxide, may also contribute to the atmospheric degradation of this compound. cdc.govcdc.gov
Table 1: Estimated Atmospheric Half-Life of this compound
| Estimated Half-Life | Conditions/Source | Citation(s) |
|---|---|---|
| 38 to 382 days | Reaction with photogenerated hydroxyl radicals. | canada.ca |
| 2 to 5 months | Oxidation via free radical formation. | cdc.govitrcweb.orgcdc.gov |
| 57 days | Reaction with photochemically-produced hydroxyl radicals. | nih.gov |
| 211 days | Assuming an ambient hydroxyl radical concentration of 5 x 10⁵ radicals/cm³. | ugr.es |
| 69 to 149 days | General estimate. | mdpi.com |
Aquatic Degradation Pathways (e.g., Hydrolysis, Biodegradation)
In aquatic environments, this compound is subject to several degradation pathways, including hydrolysis and biodegradation. canada.cacdc.gov Its high water solubility facilitates these processes. canada.ca
Hydrolysis: this compound degrades in water through hydrolysis to form ethylene (B1197577) glycol. cdc.govwho.int In saltwater, the presence of chloride ions leads to the formation of both ethylene glycol and ethylene chlorohydrin. cdc.govwho.int The rate of hydrolysis is influenced by pH and temperature. ugr.es The hydrolysis half-life in freshwater (pH 5-7) is estimated to be between 12 and 14 days. canada.cawho.int In saltwater, the half-life is slightly shorter, ranging from 9 to 11 days. who.int
Biodegradation: this compound is also susceptible to both aerobic and anaerobic biodegradation in aquatic systems. canada.cacdc.gov The estimated aerobic biodegradation half-life in water ranges from 20 days to 6 months. canada.cacdc.gov Under anaerobic conditions, the degradation is slower, with a half-life estimated to be between 4 months and 2 years. canada.ca In wastewater treatment systems, the half-life is reported to be around 20 days. cdc.govitrcweb.orgcdc.gov
Table 2: Aquatic Degradation Half-Lives of this compound
| Degradation Pathway | Environmental Compartment | Estimated Half-Life | Citation(s) |
|---|---|---|---|
| Hydrolysis | Freshwater (pH 5-7) | 12-14 days | canada.cawho.int |
| Hydrolysis | Saltwater | 9-11 days | who.int |
| Aerobic Biodegradation | Water | 20 days to 6 months | canada.cacdc.gov |
| Anaerobic Biodegradation | Water | 4 months to 2 years | canada.ca |
| Biodegradation | Wastewater Treatment System | ~20 days | cdc.govitrcweb.orgcdc.gov |
Soil Interactions and Environmental Fate
When released into the soil, the primary fate of this compound is rapid volatilization into the atmosphere due to its high vapor pressure. canada.ca However, some of it can infiltrate the soil where it will undergo hydrolysis and biodegradation. canada.ca The hydrolysis half-life for this compound in soil and groundwater is estimated to be between 10.5 and 11.9 days. canada.cawho.int
Due to its physical and chemical properties, this compound is not expected to strongly adsorb to soil or sediment particles. canada.ca Some studies on the use of this compound for soil sterilization have noted that the treatment can increase soil pH and organic matter content. researchgate.netresearchgate.net It is also suggested that soil microorganisms can convert this compound to glycols. cdc.govcdc.gov
Biodegradation Studies of this compound and its Related Compounds
The biodegradation of this compound is a key environmental process mediated by various microorganisms.
Microorganism-mediated Degradation
Several bacterial strains have been identified that can utilize this compound as a carbon and energy source. Notably, bacteria from the genus Xanthobacter and Mycobacterium are known to degrade this compound. researchgate.netwur.nlnih.gov For instance, Mycobacterium sp. strain GP1 can metabolize 1,2-dibromoethane (B42909) via the formation of this compound. nih.gov
The initial step in the aerobic biodegradation of this compound often involves monooxygenase enzymes that convert it to an epoxide. oup.com In some bacteria, the degradation pathway involves an epoxyalkane:coenzyme M transferase. core.ac.uk For example, in Mycobacterium strain JS60, the product of the reaction of epoxyalkane:coenzyme M transferase with this compound is 2-hydroxyethyl-coenzyme M. core.ac.uk Some engineered microorganisms have also shown the ability to convert ethylene to ethylene oxide. rsc.org
By-product Formation in Biodegradation Processes (e.g., Glycols, Halogenated Alcohols)
The biodegradation and hydrolysis of this compound lead to the formation of several by-products. The most common of these is ethylene glycol, which is formed through the hydrolysis of this compound in water. cdc.govwikipedia.org In environments with high chloride concentrations, such as saltwater, ethylene chlorohydrin is also a significant by-product. canada.cawho.int The degradation of this compound can also lead to the formation of diethylene glycol and triethylene glycol through further reactions. wikipedia.org
In some metabolic pathways, this compound is converted to other intermediates. For example, in Mycobacterium sp. strain GP1, 2-bromoethanol (B42945) is converted to this compound. nih.gov The further metabolism of ethylene glycol can lead to the formation of other compounds. cdc.gov
Table 3: Common By-products of this compound Degradation
| By-product | Formation Pathway | Environmental Context | Citation(s) |
|---|---|---|---|
| Ethylene Glycol | Hydrolysis, Biodegradation | Aquatic environments, Soil | cdc.govwho.intwikipedia.org |
| Ethylene Chlorohydrin | Hydrolysis | Saltwater environments | canada.cawho.int |
| Diethylene Glycol | Further reaction of ethylene glycol | Aquatic environments | wikipedia.org |
| Triethylene Glycol | Further reaction of ethylene glycol | Aquatic environments | wikipedia.org |
| 2-Hydroxyethyl-Coenzyme M | Enzymatic reaction (epoxyalkane:coenzyme M transferase) | Microbial degradation | core.ac.uk |
Analytical and Spectroscopic Characterization in Ethene;oxirane Research
Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopic methods provide detailed information about the molecular structure, bonding, and conformational arrangements within ethene;oxirane and its polymeric forms.
Fourier-Transform Infrared (FTIR) Spectroscopy is a cornerstone technique for identifying functional groups and studying molecular interactions. In the context of this compound, FTIR is used to:
Monitor the presence of ethylene (B1197577) oxide in various environments, with the ability to detect concentrations down to the parts-per-billion (ppb) level in real-time. montrose-env.com Optically enhanced FTIR (OE-FTIR) systems offer heightened sensitivity for such measurements. thermofisher.com
Characterize polymers derived from this compound, such as polyethylene (B3416737) oxide (PEO). nih.gov Key vibrational bands in the FTIR spectrum of PEO include C-H stretching between 2800 and 3000 cm⁻¹, and strong absorptions corresponding to C-O-C stretching. scirp.orgchalmers.se
Investigate the interactions between PEO and other substances in blends and composites. nih.govscirp.org Shifts in the characteristic peaks of PEO can indicate interactions, such as hydrogen bonding, with the other components. scirp.org
Study the adsorption and reaction of ethylene oxide on surfaces. For instance, FTIR studies on powdered TiO₂ have shown that adsorbed ethylene oxide can dissociate into other species at elevated temperatures. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insights into the chemical environment of atomic nuclei, making it invaluable for structural determination.
¹H-NMR spectroscopy is used to analyze the structure of polymers like polyethylene oxide, including the configuration of end groups and the molar mass of the polymer chain. acs.org
The combination of High-Performance Liquid Chromatography (HPLC) with ¹H-NMR (HPLC/¹H-NMR) allows for the separation of PEO based on end-group functionality, followed by detailed structural analysis of each fraction. acs.org
NMR is also employed to study the structure and molecular characteristics of copolymers containing ethylene oxide units. acs.org
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials.
For semi-crystalline polymers like PEO, XRD patterns reveal characteristic diffraction peaks corresponding to its crystalline domains. nih.govresearchgate.net Pure PEO typically exhibits strong diffraction peaks around 19° and 23° 2θ. nih.govresearchgate.netredalyc.org
The intensity of these peaks can be used to determine the degree of crystallinity in PEO and its blends. researchgate.net A decrease in peak intensity often signifies a reduction in crystallinity and an increase in the amorphous phase. nih.gov
XRD is also used to study the intercalation of PEO into other materials, such as graphite (B72142) oxide, by observing shifts in the diffraction peaks. cambridge.org
Raman Spectroscopy provides complementary vibrational information to FTIR and is particularly useful for studying polymer conformation.
Raman spectra of PEO show characteristic bands related to its skeletal vibrations and conformational order. acs.orgacs.org For example, a band near 862 cm⁻¹ in crystalline PEO is associated with its ordered helical conformation. chalmers.se
The technique can be used to analyze the conformational distribution of PEO in different states, such as in the melt or in aqueous solution. acs.orgacs.org
Polarized Raman spectroscopy can be employed to determine the molecular orientation of PEO in electrospun fibers. researchgate.net
| Spectroscopic Technique | Key Findings in this compound Research |
| FTIR Spectroscopy | Detection of ethylene oxide at ppb levels montrose-env.com; Characterization of PEO functional groups scirp.orgchalmers.se; Study of intermolecular interactions in blends nih.govscirp.org; Analysis of surface adsorption and reactions acs.org. |
| NMR Spectroscopy | Detailed structural analysis of PEO and its end-groups acs.org; Characterization of ethylene oxide-containing copolymers acs.org. |
| X-ray Diffraction | Determination of the crystalline structure and degree of crystallinity of PEO nih.govresearchgate.netredalyc.org; Investigation of PEO intercalation in composites cambridge.org. |
| Raman Spectroscopy | Analysis of polymer conformation and molecular orientation acs.orgacs.orgresearchgate.net; Study of skeletal vibrations in PEO acs.orgacs.org. |
Chromatographic Methods for Product Analysis and Separation
Chromatographic techniques are essential for separating and analyzing the components of complex mixtures, such as polymers with varying molecular weights and compositions.
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a widely used method for determining the molecular weight distribution of polymers.
GPC separates polymer molecules based on their size in solution. waters.com
It is a standard technique for characterizing polyethylene oxide (PEO) and determining its molecular weight. waters.commalvernpanalytical.com
The method requires a high-performance liquid chromatography (HPLC) system with precise flow control for reproducible results. waters.com
GPC is also used to study the thermal stability of PEO by monitoring changes in its molecular weight after exposure to heat. nih.gov
Other Chromatographic Techniques are also employed for the analysis of this compound and its derivatives.
Liquid Chromatography under Critical Conditions (LCCC) is a powerful technique for separating block copolymers of ethylene oxide and propylene (B89431) oxide based on their composition and architecture. researchgate.netresearchgate.net
Gas Chromatography (GC) is used for the quantitative analysis of residual ethylene oxide in materials. nih.govchromforum.org Headspace GC is a common method for this purpose. nih.gov
The combination of chromatographic techniques, such as two-dimensional liquid chromatography, provides comprehensive characterization of complex copolymer systems. researchgate.net
| Chromatographic Method | Application in this compound Research |
| Gel Permeation Chromatography (GPC/SEC) | Determination of molecular weight and molecular weight distribution of PEO waters.commalvernpanalytical.com; Assessment of polymer degradation nih.gov. |
| Liquid Chromatography under Critical Conditions (LCCC) | Separation and characterization of ethylene oxide-propylene oxide block copolymers researchgate.netresearchgate.net. |
| Gas Chromatography (GC) | Quantification of residual ethylene oxide in materials nih.govchromforum.org. |
Thermal Analysis of this compound-Derived Polymers and Blends
Thermal analysis techniques are used to study the physical and chemical changes that occur in materials as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material.
DSC is used to determine the melting temperature (Tm) and enthalpy of fusion of PEO, which provides information about its crystallinity. curresweb.comnih.govresearchgate.net The melting point of PEO is around 65-70°C. researchgate.netnih.gov
It can be used to study the miscibility of PEO in polymer blends by observing changes in the glass transition temperature and melting behavior. scirp.org
Ultrasensitive DSC (US-DSC) can be employed to investigate the detailed thermal-induced transition behaviors of this compound-containing block copolymers in solution. acs.org
Dynamic Mechanical Thermal Analysis (DMTA) measures the mechanical properties of a material as a function of temperature, frequency, and time. While not as commonly cited in the provided context for this compound specifically, it is a standard technique for characterizing the viscoelastic properties of polymers and their blends, including determining glass transitions and other relaxation events.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.
TGA is used to assess the thermal stability of PEO and its composites. nih.gov
The decomposition of PEO typically occurs in a single stage at temperatures between 330-450°C. srce.hr
TGA can show how the addition of other components, such as salts or fillers, affects the thermal decomposition profile of PEO. nih.govmdpi.com
| Thermal Analysis Technique | Key Parameters Measured for PEO and its Derivatives |
| Differential Scanning Calorimetry (DSC) | Melting temperature (Tm), enthalpy of fusion (ΔHm), degree of crystallinity curresweb.comnih.govresearchgate.net. |
| Thermogravimetric Analysis (TGA) | Onset of decomposition, temperature of maximum decomposition rate, residual mass nih.govsrce.hrmdpi.com. |
Microscopic Techniques for Material Characterization
Microscopic techniques provide visual information about the morphology and structure of materials at various length scales.
Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers high-resolution imaging of material surfaces and internal structures.
SEM is used to observe the surface morphology of PEO-based materials, such as hydrogels and electrospun fibers. researchgate.netnih.govelsevier.es
TEM can be used to visualize the dispersion of nanoparticles within a PEO matrix. scirp.org
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image surfaces at the nanoscale.
AFM has been used to observe the lamellar crystals of PEO and study their growth and morphology. kpi.ua
Hot-stage AFM allows for the real-time imaging of the melting and crystallization processes of PEO. utwente.nlutwente.nl
| Microscopic Technique | Application in this compound Material Research |
| Scanning Electron Microscopy (SEM) | Observation of surface morphology, fiber structure, and hydrogel networks researchgate.netnih.govelsevier.es. |
| Transmission Electron Microscopy (TEM) | Visualization of nanoparticle dispersion in PEO composites scirp.org. |
| Atomic Force Microscopy (AFM) | High-resolution imaging of PEO crystal lamellae kpi.ua; Real-time observation of melting and crystallization utwente.nlutwente.nl. |
Emerging Research Directions and Future Perspectives in Ethene;oxirane Chemistry
Sustainable Synthesis Routes for Ethene;Oxirane
The conventional production of this compound via silver-catalyzed gas-phase epoxidation of ethene is associated with significant CO2 emissions and reliance on fossil fuels. mdpi.comnsf.govcam.ac.uk In response, researchers are actively developing more sustainable synthesis pathways that utilize renewable feedstocks and energy sources.
Bio-Based Production: A prominent green alternative involves the use of bio-ethanol, derived from plant-based sugars, as a starting material. indiaglycols.comaidic.it This can be a two-step process, where bio-ethanol is first dehydrated to produce bio-ethene, which is then oxidized to this compound. aidic.it More advanced research focuses on a one-pot synthesis, directly oxidizing ethanol (B145695) to this compound over supported metal catalysts, which could simplify the process and improve economic feasibility. aidic.it Another novel approach is chemical looping epoxidation (CLE), which uses the lattice oxygen from a solid oxygen carrier, such as Silver/Strontium Ferrite (Ag/SrFeO3), to selectively oxidize ethene. cam.ac.uk This method avoids the co-feeding of gaseous oxygen, mitigating explosion risks and potentially aligning with intermittent renewable energy sources. cam.ac.uk
Electrochemical Synthesis: Electrochemical routes powered by renewable electricity represent another major frontier. nsf.govacs.org One innovative method uses ethanol as a substrate and chloride ions as a catalyst in an electrochemical cell. nsf.gov This process involves the electrochemical oxidation of ethanol to 2-chloroethanol (B45725), followed by its alkaline cyclization to form this compound, offering a potential net-zero emissions pathway. nsf.gov Another electrochemical strategy focuses on the epoxidation of ethene, using chloride ions as a redox mediator to improve the interaction between the anode and the poorly soluble ethene, thereby enhancing efficiency and reducing the overoxidation that produces CO2. acs.org
Advanced Catalysis: Catalyst innovation is central to improving the sustainability of both conventional and emerging routes. Researchers have discovered that adding small amounts of nickel atoms to traditional silver catalysts can maintain high production efficiency while eliminating the need for toxic chlorine, a common promoter in the industrial process. sciencedaily.com This breakthrough could significantly reduce both greenhouse gas emissions and safety hazards associated with chlorine use. sciencedaily.com
Alternative Feedstocks and Pathways: Beyond direct synthesis, some research explores replacing this compound with bio-based structural analogues like glycolaldehyde, which can be derived from carbohydrates. researchgate.netnih.gov Additionally, processes are being designed to utilize carbon dioxide as a feedstock. For example, a sustainable process for producing dimethyl carbonate uses CO2, this compound, and methanol (B129727) as raw materials, reacting them to form ethylene (B1197577) carbonate, which is then converted to the final products. aiche.org
| Synthesis Route | Feedstock(s) | Key Innovation / Catalyst | Potential Advantages | Reference |
|---|---|---|---|---|
| Bio-Ethanol Dehydration & Epoxidation | Bio-ethanol | HZSM-5 or γ-Al2O3 for dehydration | Uses renewable feedstock, reduces fossil fuel dependence. | cam.ac.ukaidic.it |
| One-Pot Bio-Ethanol Oxidation | Bio-ethanol, Oxygen | Cu, Ag, or Au-based catalysts on γ-Al2O3 | Simplifies the process from renewable sources. | aidic.it |
| Electrochemical Synthesis from Ethanol | Ethanol, Chloride ions | Boron-doped diamond (BDD) or amorphous carbon nitride (ta-C:N) anode | Uses renewable electricity, potential for net-zero emissions. | nsf.gov |
| Electrochemical Epoxidation of Ethene | Ethene, Chloride ions | Redox mediation by chloride ions | Reduces CO2 byproducts, can be powered by renewable energy. | acs.org |
| Advanced Catalysis | Ethene, Oxygen | Nickel-enhanced silver catalyst | Eliminates the need for toxic chlorine, reduces CO2 emissions. | sciencedaily.com |
| CO2 Utilization | This compound, CO2, Methanol | Two-step reaction to produce Dimethyl Carbonate and Ethylene Glycol | Utilizes CO2 as a raw material, creating value-added products. | aiche.org |
Advanced Polymeric Material Design via this compound Chemistry
The ring-opening polymerization of this compound yields poly(ethylene oxide) (PEO), a highly versatile polymer whose properties are being leveraged to create advanced materials. researchgate.netacs.org Research is focused on synthesizing novel polymer architectures and functional materials for a range of high-tech applications. researchgate.net
Controlled Polymerization and Complex Architectures: Modern synthetic techniques allow for precise control over PEO-based structures. Metal-free anionic ring-opening polymerization, using initiators like the phosphazene base t-BuP4, enables the creation of well-defined end-functionalized PEO and block copolymers. mpg.de This control extends to the synthesis of complex topologies, including star-shaped, hyperbranched, and dendrimer-like PEO polymers. researchgate.net Researchers are also developing graft copolymers, for instance by directly grafting this compound from poly(N-isopropylacrylamide) (PNIPAM), to create well-defined thermoresponsive materials. mpg.decapes.gov.br
Polymers for Energy and Electronics: PEO-based materials are promising candidates for solid-state electrolytes in next-generation lithium batteries due to their ability to dissolve lithium salts, high safety, and good electrochemical stability. researchgate.net Research in this area investigates how different backbone chemistries, such as flexible polysiloxanes and polyphosphazenes, affect the polymer's segmental dynamics and ionic conductivity. acs.org Polysiloxane backbones, for example, exhibit a very low glass transition temperature, which is advantageous for electrolyte performance. acs.org Copolymers combining this compound units with ionic liquids have also been synthesized, demonstrating significantly higher ionic conductivity than their homopolymer counterparts, a critical factor for electrolyte efficiency. researchgate.net
Biocompatible and Stimuli-Responsive Polymers: The biocompatibility of PEO makes it a key component in materials for biomedical applications. researchgate.net Amphiphilic glycopolymers, created by modifying block copolymers containing PEO, can self-assemble in water to form vesicles, or "glycosomes," with potential uses in targeted delivery systems. mpg.de Furthermore, the thermo-responsive properties of PEO-based copolymers are being finely tuned. By copolymerizing with various hydrophilic or hydrophobic monomers, the temperature at which the polymer transitions from a soluble coil to a collapsed globule can be precisely controlled, a feature highly sought after for smart drug delivery and sensing applications. capes.gov.br
| Polymer Type / Architecture | Synthetic Strategy | Key Properties & Research Focus | Potential Application | Reference |
|---|---|---|---|---|
| Block & Graft Copolymers | Metal-free ring-opening polymerization; Grafting from other polymers (e.g., PNIPAM) | Well-defined structures, thermo-responsiveness. | Smart materials, drug delivery. | mpg.decapes.gov.br |
| Star-shaped & Hyperbranched Polymers | Controlled ring-opening polymerization | Unique rheological and physical properties due to topology. | Viscosity modifiers, drug delivery carriers. | researchgate.net |
| Solid Polymer Electrolytes | Incorporating PEO side chains onto different backbones (e.g., polysiloxane, polyphosphazene) | High ionic conductivity, low glass transition temperature, electrochemical stability. | Solid-state lithium batteries. | researchgate.netacs.org |
| Amphiphilic Glycopolymers | Modification of PEO-containing block copolymers with sugar units | Self-assembly into vesicles ("glycosomes") in aqueous solution. | Biomedical carriers, nanoreactors. | mpg.de |
Interdisciplinary Research Involving this compound Transformations
The unique reactivity of the this compound ring makes it a valuable tool in diverse scientific fields, driving interdisciplinary research in nanotechnology, medicine, and environmental science.
Nanotechnology and Advanced Surfaces: In nanotechnology, this compound derivatives, particularly PEO, are fundamental for surface modification. Short-chain oligo(ethylene oxide)s are grafted onto the surface of gold nanoparticles to create a protective layer that resists protein adsorption. nih.gov This "stealth" coating is crucial for biomedical applications, as it prevents the formation of a "protein corona" that can alter a nanoparticle's properties and trigger an immune response. nih.gov This surface modification enhances the specificity of drug uptake and the tumor-targeting ability of nanocarriers. spandidos-publications.com
Biomedical and Pharmaceutical Materials: The transformation of this compound into PEO is central to creating advanced drug delivery systems. researchgate.net PEO can be formulated into hydrogels that can be applied directly to tissues for localized treatment or used to create nanofibers for wound dressings with antibacterial properties. nmb-journal.com The modification of drug-loaded nanocarriers with PEO has been shown to increase their oral absorption and therapeutic activity. nmb-journal.com Furthermore, this compound itself continues to be essential as a sterilizing agent for medical devices, especially for thermo-sensitive materials and complex instruments, ensuring the absence of viable microorganisms. revista-agroproductividad.org
Environmental Monitoring and Chemical Transformations: While this compound is a valuable industrial chemical, it is also an air contaminant of concern, prompting research into its environmental transformations and the development of highly sensitive detection methods. acs.orgdistinguished.com The extreme toxicity of the compound necessitates monitoring at ultra-low concentrations, pushing the boundaries of analytical chemistry. markes.comsonomatech.com Research focuses on developing new technologies, such as advanced Fourier-Transform Infrared (FTIR) spectroscopy and specialized gas chromatography-mass spectrometry (GC-MS) methods, capable of detecting this compound at parts-per-trillion levels. markes.comsonomatech.com Understanding its atmospheric transformation and degradation pathways is also a key research area to support accurate human exposure assessments and inform regulatory strategies. acs.orgcdc.gov
Q & A
Q. How should researchers present contradictory data on ethylene oxide’s metabolic pathways in peer-reviewed manuscripts?
- Answer: Use heatmaps or radar plots to visualize discrepancies in enzyme kinetics (e.g., CYP2E1 vs. epoxide hydrolase activity). Discuss methodological differences (e.g., in vitro vs. ex vivo systems) in the limitations section. Propose consensus protocols for future studies, such as standardized hepatocyte isolation methods . Adhere to COPE guidelines for transparent reporting of negative results .
Q. What ethical considerations are critical when studying ethylene oxide’s occupational health impacts?
- Answer: Obtain informed consent from participants in epidemiological studies, explicitly detailing risks of data re-identification. Anonymize biomarker data (e.g., adduct levels) before sharing. Partner with worker unions to co-design studies and disseminate findings in accessible formats (e.g., multilingual infographics) . Disclose funding sources and conflicts of interest per ICMJE criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
